Deferitazole
Description
This compound is a small molecule drug with a maximum clinical trial phase of II.
Structure
2D Structure
3D Structure
Properties
CAS No. |
945635-15-4 |
|---|---|
Molecular Formula |
C18H25NO7S |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
(4S)-2-[2-hydroxy-3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-4-methyl-5H-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C18H25NO7S/c1-18(17(21)22)12-27-16(19-18)13-4-3-5-14(15(13)20)26-11-10-25-9-8-24-7-6-23-2/h3-5,20H,6-12H2,1-2H3,(H,21,22)/t18-/m1/s1 |
InChI Key |
AWHIMFSHNAAMBM-GOSISDBHSA-N |
Isomeric SMILES |
C[C@@]1(CSC(=N1)C2=C(C(=CC=C2)OCCOCCOCCOC)O)C(=O)O |
Canonical SMILES |
CC1(CSC(=N1)C2=C(C(=CC=C2)OCCOCCOCCOC)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
FBS-0701; FBS0701; FBS 0701; SPD-602; SPD 602; SPD602; Deferitazole |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to Deferitazole: Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deferitazole, also known as FBS0701, is a promising orally active iron chelator that has undergone clinical investigation for the treatment of transfusional iron overload. As a polyether derivative of desferrithiocin, this compound exhibits high affinity and selectivity for ferric iron (Fe³⁺). This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, including its physicochemical properties and its role in relevant biological pathways. The information is presented to support further research and development of this important therapeutic agent.
Introduction
Iron overload, a consequence of repeated blood transfusions in patients with conditions like β-thalassemia, can lead to significant morbidity and mortality due to iron deposition in vital organs. Iron chelation therapy is the standard of care to mitigate this iron burden. This compound has emerged as a significant candidate in this therapeutic area due to its potent and selective iron-binding properties. This document outlines the synthetic route to this compound and the analytical methods used for its thorough characterization.
Synthesis of this compound
The synthesis of this compound, chemically named 4,5-dihydro-2-(2-hydroxy-3-(3,6,9-trioxadecyloxy)phenyl)-4-methyl-4-thiazolecarboxylic acid, is a multi-step process. While the full, detailed protocol from a primary peer-reviewed publication remains elusive in the public domain, a likely synthetic strategy can be inferred from patents related to desferrithiocin polyether analogues. The synthesis would logically proceed through the formation of a key thiazoline ring structure from L-cysteine, followed by the introduction of the polyether-substituted phenyl group.
A plausible, generalized synthetic workflow is presented below.
Caption: Generalized synthetic workflow for this compound.
Experimental Protocols
Note: The following protocols are generalized based on standard organic chemistry principles for the synthesis of similar thiazoline-containing compounds and require optimization.
Step 1: Synthesis of the Thiazoline Intermediate
-
Reaction Setup: A solution of L-cysteine methyl ester hydrochloride is prepared in a suitable solvent such as methanol.
-
Condensation: The 2-hydroxy-3-(polyether)benzonitrile is added to the solution. A base, such as triethylamine, is added to neutralize the hydrochloride and facilitate the condensation reaction.
-
Reaction Monitoring: The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until completion.
-
Work-up and Purification: The reaction mixture is concentrated, and the resulting residue is purified by column chromatography to yield the methyl ester of this compound.
Step 2: Hydrolysis to this compound
-
Hydrolysis: The purified methyl ester from the previous step is dissolved in a mixture of tetrahydrofuran (THF) and water. Lithium hydroxide (LiOH) is added, and the mixture is stirred until the hydrolysis of the ester is complete, as monitored by TLC or HPLC.
-
Acidification: The reaction mixture is acidified to a pH of approximately 3-4 with a dilute acid, such as 1N HCl, to precipitate the carboxylic acid.
-
Isolation and Purification: The precipitate is collected by filtration, washed with water, and dried under vacuum. Further purification can be achieved by recrystallization or preparative HPLC to yield pure this compound.
Characterization of this compound
A comprehensive characterization of this compound is crucial to confirm its identity, purity, and physicochemical properties.
Physicochemical Properties
| Property | Value |
| IUPAC Name | 4,5-dihydro-2-(2-hydroxy-3-(3,6,9-trioxadecyloxy)phenyl)-4-methyl-4-thiazolecarboxylic acid |
| CAS Number | 945635-15-4 |
| Molecular Formula | C₁₈H₂₅NO₇S |
| Molecular Weight | 399.46 g/mol |
Spectroscopic and Analytical Data
A combination of spectroscopic and analytical techniques is used to characterize this compound.
| Technique | Purpose | Expected Results |
| ¹H and ¹³C NMR | Structural elucidation and confirmation. | Provides chemical shifts and coupling constants for all protons and carbons, confirming the molecular structure. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | The exact mass should correspond to the calculated molecular weight of this compound. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicates high purity. |
| Elemental Analysis | Confirmation of elemental composition. | The percentage of C, H, N, O, and S should match the theoretical values. |
Iron (III) Chelation Properties
The primary function of this compound is its ability to chelate iron. This is quantified by its high affinity and selectivity for Fe³⁺.
| Parameter | Value | Description |
| log β₂ (Fe³⁺) | 33.39 ± 0.03[1] | The overall stability constant for the 2:1 this compound:Fe³⁺ complex, indicating very strong binding. |
| pFe³⁺ | 22.3[1] | Represents the free iron concentration at physiological pH, a measure of chelating efficiency. A higher value indicates greater efficiency. |
This compound also demonstrates binding to other metal ions, although with lower affinity compared to Fe³⁺.[1]
| Metal Ion | log β₂ |
| Al³⁺ | 26.68[1] |
| La³⁺ | 21.55[1] |
| Cu²⁺ | 25.5[1] |
Experimental Protocols for Characterization
Determination of Metal Binding Constants (Potentiometric Titration)
-
Solution Preparation: Prepare solutions of this compound, the metal salt (e.g., FeCl₃), and a standardized base (e.g., KOH) in a suitable ionic strength background electrolyte (e.g., 0.1 M KCl).
-
Titration: Titrate the this compound solution, both in the presence and absence of the metal ion, with the standardized base.
-
Data Analysis: Record the pH changes during the titration and use appropriate software to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes.
Cyclic Voltammetry
-
Electrochemical Cell Setup: Use a standard three-electrode system with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Measurement: Record the cyclic voltammogram of the Fe³⁺-Deferitazole complex in a suitable buffer at physiological pH.
-
Analysis: Determine the redox potential of the complex. The Fe(III)(this compound)₂ complex is stable under physiological conditions and does not undergo redox cycling.[1]
Signaling Pathways and Mechanism of Action
This compound's primary mechanism of action is the chelation of excess iron, thereby preventing iron-mediated oxidative damage. This has implications for several cellular pathways.
Ferroptosis
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. By chelating intracellular iron, this compound can inhibit the Fenton reaction, which generates highly reactive hydroxyl radicals that drive lipid peroxidation. This positions this compound as a potential inhibitor of ferroptosis.
Caption: this compound's role in inhibiting ferroptosis.
Antimalarial Activity
The malaria parasite, Plasmodium falciparum, has a high requirement for iron for its growth and replication. This compound has demonstrated antimalarial activity by depriving the parasite of this essential nutrient.[2][3] It has been shown to inhibit the activation of gametocytes, the sexual stage of the parasite responsible for transmission.[3]
References
- 1. This compound, a new orally active iron chelator - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Antimalarial iron chelator FBS0701 blocks transmission by Plasmodium falciparum gametocyte activation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Deferitazole: An In-depth Technical Guide on its Iron Chelation Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deferitazole, also known by its developmental codes FBS0701 and SPD-602, is an orally active iron chelator that has shown significant promise in the treatment of transfusional iron overload.[1][2] As a derivative of the desferrithiocin class of natural products, this compound was developed to overcome the toxicities associated with earlier iron chelators while maintaining high efficacy.[1] This technical guide provides a comprehensive overview of the core iron chelation properties of this compound, including its physicochemical characteristics, detailed experimental protocols for its evaluation, and its interaction with key biological pathways involved in iron metabolism.
Physicochemical and Iron Chelation Properties
This compound is chemically identified as 4,5-dihydro-2-(2-hydroxy-3-(3,6,9-trioxadecyloxy)phenyl)-4-methyl-4-thiazolecarboxylic acid.[1] Its structure incorporates a polyether side chain, which was introduced to reduce the lipophilicity and mitigate the nephrotoxicity observed in earlier desferrithiocin analogs.
The primary therapeutic action of this compound stems from its high affinity and selectivity for ferric iron (Fe³⁺). It acts as a tridentate ligand, forming a stable 2:1 complex with Fe³⁺.[1][3] This complex is stable under physiological conditions and, importantly, does not undergo redox cycling, which minimizes the generation of harmful reactive oxygen species.[1]
Data Presentation: Metal Ion Stability Constants
The efficacy and safety of a chelator are largely determined by its binding affinity for the target ion relative to other biologically important metal ions. The following table summarizes the known stability constants (log β₂) of this compound with various metal ions.
| Metal Ion | log β₂ |
| Iron (III) | 33.39 ± 0.03[1] |
| Aluminum (III) | 26.68[1] |
| Lanthanum (III) | 21.55[1] |
| Copper (II) | 25.5[1] |
pFe³⁺ Value: The pFe³⁺ value, which represents the negative logarithm of the free Fe³⁺ concentration at physiological pH (7.4) under defined conditions (10 μM total iron, 1 μM total ligand), is a critical measure of a chelator's ability to bind iron under biologically relevant conditions. For this compound, the pFe³⁺ value is 22.3, indicating a very high affinity for iron at physiological pH.[1]
Mechanism of Action and Biological Interactions
This compound effectively scavenges iron from labile iron pools within the body, including iron bound to citrate and albumin.[1] Its efficiency in this regard is comparable to other clinically used iron chelators such as deferasirox, deferiprone, and desferrioxamine.[1]
Signaling Pathways
The regulation of systemic iron homeostasis is a complex process primarily governed by the hepcidin-ferroportin axis and cellular iron uptake via the transferrin receptor. While direct studies on this compound's specific impact on these pathways are limited, the mechanism of action of iron chelators, in general, involves the depletion of the labile iron pool, which can subsequently influence these regulatory systems.
Figure 1: Overview of Iron Metabolism and Potential Interaction of this compound. This diagram illustrates the central role of the labile iron pool (LIP) and key proteins involved in iron import, storage, and export. This compound is shown to chelate iron from the LIP, thereby reducing its availability for other cellular processes.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the iron chelation properties of this compound.
Determination of Iron(III) Stability Constant using EDTA Competition Assay
This spectrophotometric method determines the stability constant of the this compound-Fe³⁺ complex by competing with a chelator of known affinity, ethylenediaminetetraacetic acid (EDTA).
Materials:
-
This compound solution (concentration to be determined based on expected affinity)
-
Ferric chloride (FeCl₃) stock solution (e.g., 10 mM in 0.01 M HCl)
-
EDTA stock solution (e.g., 100 mM)
-
MOPS (3-(N-morpholino)propanesulfonic acid) buffer (0.1 M, pH 7.4)
-
Spectrophotometer
Procedure:
-
Prepare a solution of the this compound-Fe³⁺ complex by mixing this compound and FeCl₃ in a 2:1 molar ratio in MOPS buffer. The final iron concentration should be in the micromolar range (e.g., 50-100 µM).
-
Allow the complex to form for a sufficient time (e.g., 30 minutes) at room temperature.
-
Record the initial absorbance spectrum of the this compound-Fe³⁺ complex (typically between 400-600 nm).
-
Prepare a series of solutions containing the this compound-Fe³⁺ complex and varying concentrations of EDTA.
-
Incubate these solutions overnight at room temperature to allow the competition reaction to reach equilibrium.
-
Record the absorbance spectra of each solution.
-
The concentration of the remaining this compound-Fe³⁺ complex is determined by the decrease in absorbance at its λ_max.
-
The stability constant (β₂) of the this compound-Fe³⁺ complex can then be calculated using the known stability constant of the Fe³⁺-EDTA complex and the concentrations of all species at equilibrium.
Figure 2: Workflow for EDTA Competition Assay. This diagram outlines the key steps involved in determining the iron stability constant of a chelator using a competitive binding assay with EDTA.
Determination of Redox Potential by Cyclic Voltammetry
Cyclic voltammetry is used to determine the redox potential of the this compound-iron complex, providing insight into its stability and potential to engage in redox cycling.
Materials:
-
This compound-Fe³⁺ complex solution (e.g., 1 mM in a suitable electrolyte solution)
-
Supporting electrolyte (e.g., 0.1 M KCl)
-
Potentiostat with a three-electrode cell (working electrode, reference electrode, and counter electrode)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Prepare the this compound-Fe³⁺ complex solution in the supporting electrolyte.
-
Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes.
-
Assemble the three-electrode cell with the working electrode (e.g., glassy carbon), reference electrode (e.g., Ag/AgCl), and counter electrode (e.g., platinum wire).
-
Immerse the electrodes in the deoxygenated solution, ensuring the inert gas atmosphere is maintained over the solution.
-
Perform the cyclic voltammetry scan over a potential range that encompasses the expected redox potential of the Fe³⁺/Fe²⁺ couple of the complex.
-
Record the resulting voltammogram (current vs. potential).
-
The formal reduction potential (E°') can be estimated as the midpoint of the anodic and cathodic peak potentials.
Figure 3: Schematic of a Cyclic Voltammetry Setup. This diagram shows the basic components of a three-electrode system used for cyclic voltammetry measurements, connected to a potentiostat.
In Vitro Assay for Iron Scavenging from Ferritin
This assay measures the ability of this compound to mobilize iron stored within the protein ferritin.
Materials:
-
Horse spleen ferritin (iron-loaded)
-
This compound solution
-
A suitable reducing agent (e.g., ascorbic acid or dithionite) to facilitate Fe³⁺ reduction to Fe²⁺ for release
-
A chromogenic Fe²⁺ indicator (e.g., ferrozine or bathophenanthroline disulfonate)
-
Buffer solution (e.g., HEPES or MOPS, pH 7.4)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing ferritin and the reducing agent in the buffer solution.
-
Initiate the reaction by adding this compound to the mixture.
-
At various time points, take aliquots of the reaction mixture.
-
Add the Fe²⁺ indicator to the aliquots. The formation of the colored complex indicates the amount of Fe²⁺ released from ferritin and chelated by the indicator.
-
Measure the absorbance of the colored complex at its λ_max.
-
A standard curve of the Fe²⁺-indicator complex can be used to quantify the amount of iron released over time.
-
The rate of iron mobilization by this compound can then be calculated.
Synthesis and Characterization
This compound is synthesized as a polyether analogue of desazadesferrithiocin. The synthesis aims to produce a less lipophilic and more water-soluble ligand to reduce toxicity. Characterization of the synthesized compound is typically performed using a suite of analytical techniques to confirm its structure and purity.
Analytical Techniques for Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Elemental Analysis: To determine the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Toxicology and Clinical Development
Preclinical toxicology studies of this compound (as FBS0701) have indicated a favorable safety profile, particularly with respect to nephrotoxicity, when compared to other iron chelators.[4] Phase 1 and 2 clinical trials have been conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in patients with transfusional iron overload.[5][6] These studies have generally shown the drug to be well-tolerated and have provided evidence for its iron-chelating efficacy in a clinical setting.[5]
Conclusion
This compound is a promising, orally active iron chelator with a high affinity and selectivity for ferric iron. Its chemical design addresses some of the toxicological concerns associated with earlier generations of iron chelators. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of its iron chelation properties. Further research into its specific interactions with cellular iron transport and regulatory pathways will provide a more complete understanding of its mechanism of action and will be crucial for its continued clinical development and potential therapeutic applications.
References
- 1. This compound, a new orally active iron chelator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Iron Chelators in Treatment of Iron Overload - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase 1 dose-escalation study: safety, tolerability, and pharmacokinetics of FBS0701, a novel oral iron chelator for the treatment of transfusional iron overload | Haematologica [haematologica.org]
- 5. A phase 2 study of the safety, tolerability, and pharmacodynamics of FBS0701, a novel oral iron chelator, in transfusional iron overload - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
Deferitazole for Iron Overload in Beta-Thalassemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Deferitazole (formerly FBS0701) is an orally active, tridentate iron chelator that demonstrated high affinity and selectivity for iron (III). Developed for the treatment of transfusional iron overload, particularly in conditions like beta-thalassemia, it showed promise in early clinical trials with a favorable safety profile compared to existing chelators. However, its clinical development was ultimately halted due to a critical preclinical safety finding. This technical guide provides an in-depth overview of this compound, summarizing its mechanism of action, physicochemical properties, and the available data from preclinical and clinical studies. It is intended to serve as a comprehensive resource for researchers and professionals in the field of iron chelation therapy and drug development.
Introduction to Iron Overload in Beta-Thalassemia
Beta-thalassemia is a genetic hemoglobin disorder characterized by reduced or absent synthesis of beta-globin chains, leading to ineffective erythropoiesis and chronic anemia.[1] Patients with severe forms of beta-thalassemia are often dependent on regular red blood cell transfusions to sustain life. While life-saving, these transfusions lead to a progressive and toxic accumulation of iron in the body, a condition known as transfusional iron overload.[2][3] The human body has no natural mechanism for excreting excess iron, which consequently deposits in vital organs such as the heart, liver, and endocrine glands, leading to significant morbidity and mortality.[3]
Iron chelation therapy is the cornerstone of management for transfusional iron overload. By binding to excess iron, chelating agents form complexes that can be excreted from the body, thereby reducing the total body iron burden and mitigating iron-induced organ damage. This compound was developed as a novel oral iron chelator with the aim of providing an effective and well-tolerated treatment option for patients with iron overload.
This compound: Profile of an Investigational Iron Chelator
This compound is a derivative of desferrithiocin, a class of siderophore-related tridentate chelators.[1] Its chemical structure and properties were optimized to achieve high affinity and selectivity for ferric iron (Fe³⁺).
Physicochemical Properties
This compound is an orally active compound that exhibits a high affinity for iron (III), as demonstrated by a log β2 value of 33.39 ± 0.03 and a pFe³⁺ value of 22.3.[4] It also binds to other trivalent metals such as aluminum (Al³⁺) and lanthanum (La³⁺) with high affinity, while its affinity for divalent cations is generally lower, with the exception of copper (Cu²⁺).[4] The Fe(III)(this compound)₂ complex is stable under physiological conditions and does not undergo redox cycling, which is a desirable property for an iron chelator as it minimizes the generation of reactive oxygen species.[4]
| Property | Value | Reference |
| Chemical Name | (S)-2-(2-hydroxy-3-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)phenyl)-4-methyl-4,5-dihydrothiazole-4-carboxylic acid | [5] |
| Synonyms | FBS-0701, SPD-602 | [5] |
| Molecular Formula | C₁₈H₂₅NO₇S | [5] |
| Molecular Weight | 399.46 g/mol | [5] |
| Iron (III) Affinity (log β2) | 33.39 ± 0.03 | [4] |
| pFe³⁺ | 22.3 | [4] |
| Aluminum (III) Affinity (log β2) | 26.68 | [4] |
| Lanthanum (III) Affinity (log β2) | 21.55 | [4] |
| Copper (II) Affinity (log β2) | 25.5 | [4] |
Mechanism of Action
The primary mechanism of action of this compound is the chelation of iron. As a tridentate chelator, two molecules of this compound bind to one atom of ferric iron to form a stable, non-toxic complex. This complex is then excreted from the body, leading to a reduction in the total body iron burden. This compound scavenges iron from labile sources, such as iron bound to citrate and albumin, with an efficiency comparable to other therapeutic iron chelators like deferasirox, deferiprone, and desferrioxamine.[4]
By reducing the amount of labile, redox-active iron, this compound helps to mitigate the oxidative stress and cellular damage that underlie the pathophysiology of iron overload.
Figure 1: Mechanism of Action of this compound.
Preclinical and Clinical Development
This compound underwent a series of preclinical and clinical studies to evaluate its safety, tolerability, pharmacokinetics, and efficacy.
Preclinical Studies
Extensive preclinical toxicological studies of this compound (FBS0701) consistently demonstrated a higher no-observable-adverse-effect level (NOAEL) compared to deferasirox, suggesting a potentially more favorable clinical safety profile, particularly concerning nephrotoxicity.[3] In preclinical models, this compound bound Fe(III) with very high affinity and selectivity.[1] Early preclinical pharmacology studies with a related compound, deferitrin, showed that iron excretion was largely via the fecal route.[6]
However, a critical finding emerged from a carcinogenicity study initiated by FerroKin BioSciences. In February 2014, this study indicated that this compound caused cancer in rats.[7] This finding was a pivotal factor in the subsequent halt of the drug's development.
Clinical Trials
This compound entered Phase 1 and Phase 2 clinical trials to assess its potential in treating transfusional iron overload.
A Phase 1b multi-center, open-label, dose-escalation study (NCT01039636) was conducted in 16 adult patients with transfusional iron overload.[8][9][10] Patients received once-daily oral doses of 3 mg/kg, 8 mg/kg, 16 mg/kg, or 32 mg/kg for 7 days.[3] The study found that this compound was well tolerated at all dose levels, with no serious adverse events reported.[3] The pharmacokinetics were dose-proportional, with a maximum plasma concentration (Cmax) reached within 60-90 minutes and a plasma elimination half-life of approximately 19 hours.[3]
| Pharmacokinetic Parameter | Value | Reference |
| Time to Cmax | 60-90 minutes | [3] |
| Plasma Elimination Half-life (t½) | ~19 hours | [3] |
| Dose Proportionality | Yes | [3] |
A 24-week, multicenter, Phase 2 study (NCT01186419) was designed to assess the safety, tolerability, and pharmacodynamics of this compound in adults with transfusional iron overload.[1] Fifty-one patients were randomized to receive either 14.5 mg/kg/day or 29 mg/kg/day of this compound.[1]
Efficacy Results: The primary efficacy endpoint was the change in liver iron concentration (LIC). At the 14.5 mg/kg/day dose, the mean change in LIC after 24 weeks was an increase of 3.1 mg/g (dry weight), with 29% of patients achieving a decrease in LIC.[1] In the 29 mg/kg/day dose group, the mean change in LIC was a decrease of -0.3 mg/g (dry weight), with 44% of patients achieving a decrease.[1] The difference in the change in LIC between the two dose groups was statistically significant (P < .03).[1]
| Dose Group | Mean ΔLIC (mg/g dw) at 24 Weeks | Percentage of Patients with Decreased LIC | Reference |
| 14.5 mg/kg/day | +3.1 | 29% | [1] |
| 29 mg/kg/day | -0.3 | 44% | [1] |
Safety and Tolerability: this compound was generally well-tolerated at both doses, with 96% of patients completing the study.[1] There were no drug-related serious adverse events.[1] Treatment-related gastrointestinal adverse events such as nausea, vomiting, abdominal pain, and diarrhea were reported in less than 5% of patients.[1] Importantly, mean serum creatinine did not change significantly from baseline or between the dose groups, suggesting a favorable renal safety profile.[1]
| Adverse Event Category | Incidence | Details | Reference |
| Serious Adverse Events (drug-related) | 0% | None reported | [1] |
| Gastrointestinal AEs (treatment-related) | <5% | Nausea, vomiting, abdominal pain, diarrhea | [1] |
| Serum Creatinine | No significant change | Mean levels did not increase from baseline | [1] |
| Transaminase Elevations | 16% | 8 patients, 3 of whom acquired HCV on-study | [1] |
A Phase 2 trial in pediatric patients (NCT01363908) was also initiated.[11] This open-label study was designed to assess the pharmacokinetics, safety, efficacy, and tolerability of this compound in children and adolescents aged 6 to <18 years with iron overload.[11] The study involved a single 16 mg/kg pharmacokinetic phase followed by a 48-week chronic dosing phase with doses ranging from 8-60 mg/kg/day.[11]
Termination of Clinical Development
In February 2014, the U.S. Food and Drug Administration (FDA) issued a full clinical hold on this compound, prohibiting further human trials.[7] This decision was based on the findings from a preclinical carcinogenicity study in rats which indicated that the drug caused cancer.[7] Shire, the company that had acquired FerroKin BioSciences and the rights to this compound, concluded that this constituted a "Fundamental Circumstance" and subsequently terminated the development of the drug in February 2015.[7]
Figure 2: Timeline of this compound's Clinical Development and Termination.
Experimental Protocols
Detailed, step-by-step experimental protocols for the this compound clinical trials are not fully available in the public domain. However, based on the published literature and general clinical trial methodologies for iron chelators, the following outlines the likely procedures.
Measurement of Liver Iron Concentration (LIC)
The primary efficacy endpoint in the Phase 2 trial was the change in LIC, which was likely measured using MRI-based R2* or R2 relaxometry, the current non-invasive standards.
-
Principle: Iron is a paramagnetic substance that shortens the T2 and T2* relaxation times of tissues in a concentration-dependent manner. MRI can measure these relaxation rates (R2 = 1/T2, R2* = 1/T2*), which are then converted to LIC using a validated calibration curve.
-
Imaging Protocol (General):
-
Patients undergo MRI of the liver, typically using a 1.5T or 3.0T scanner.
-
A multi-echo gradient-recalled echo (GRE) sequence is used to acquire images at several different echo times (TEs).
-
Regions of interest (ROIs) are drawn on the liver parenchyma, avoiding large blood vessels.
-
The signal intensity from the ROIs at each TE is fitted to an exponential decay curve to calculate the R2* value.
-
The R2* value is then converted to LIC (in mg Fe/g dry weight) using a validated calibration equation.
-
-
Quality Control: To ensure accuracy, MRI protocols for LIC measurement require careful calibration and quality control, often using phantoms with known iron concentrations.
Pharmacokinetic Analysis
The Phase 1 and pediatric Phase 2 trials included pharmacokinetic assessments.
-
Sample Collection: Blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, and at 0.5, 1, 2, 3, 4, 8, and 24 hours post-dose as in the pediatric study protocol).[11]
-
Sample Processing: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.
-
Analytical Method: The concentration of this compound and its metabolites in plasma is typically determined using a validated high-performance liquid chromatography (HPLC) method with UV or mass spectrometry (MS) detection.[12]
-
Data Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters from the plasma concentration-time data, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t½ (elimination half-life).[11]
Signaling Pathways and Iron Homeostasis
While this compound's primary mechanism is direct iron chelation, this action has indirect effects on the complex signaling pathways that regulate iron homeostasis. There is no evidence to suggest that this compound directly targets specific signaling molecules. Instead, by reducing systemic iron levels, it influences the master regulatory system of iron metabolism: the hepcidin-ferroportin axis.
In iron overload states, particularly those associated with ineffective erythropoiesis like beta-thalassemia, the production of the hormone hepcidin is inappropriately low.[13] Hepcidin normally functions to downregulate the iron exporter protein, ferroportin, thereby controlling the entry of iron into the plasma from enterocytes (absorption) and macrophages (recycling).[13] Low hepcidin leads to increased ferroportin activity and excessive iron absorption, exacerbating the iron overload.
By removing iron from the body, iron chelators like this compound can help to normalize iron stores, which may in turn lead to an increase in hepcidin production and a subsequent downregulation of ferroportin, helping to restore a more balanced state of iron metabolism.
Figure 3: Indirect Influence of this compound on the Hepcidin-Ferroportin Axis.
Conclusion
This compound was a promising oral iron chelator that showed good tolerability and evidence of efficacy in early clinical trials for transfusional iron overload in beta-thalassemia. Its favorable pharmacokinetic profile and lower potential for nephrotoxicity compared to deferasirox made it an attractive candidate for further development. However, the discovery of carcinogenicity in a preclinical rat study led to a clinical hold by the FDA and the subsequent termination of its development program.
This technical guide has summarized the available scientific and clinical data on this compound. While its journey as a potential therapeutic was cut short, the information gathered from its development provides valuable insights for the ongoing research and development of new and improved iron chelation therapies. The case of this compound underscores the critical importance of comprehensive preclinical safety evaluations in drug development. For researchers in the field, the story of this compound serves as both a source of scientific data and a cautionary tale in the quest for safer and more effective treatments for iron overload.
References
- 1. A phase 2 study of the safety, tolerability, and pharmacodynamics of FBS0701, a novel oral iron chelator, in transfusional iron overload - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Impact of Iron Chelators on the Biology of Cancer Stem Cells | MDPI [mdpi.com]
- 3. A phase 1 dose-escalation study: safety, tolerability, and pharmacokinetics of FBS0701, a novel oral iron chelator for the treatment of transfusional iron overload | Haematologica [haematologica.org]
- 4. Drug evaluation: Deferitrin for iron overload disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The oral iron chelator deferasirox represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical and clinical development of deferitrin, a novel, orally available iron chelator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combination of Tmprss6- ASO and the iron chelator deferiprone improves erythropoiesis and reduces iron overload in a mouse model of beta-thalassemia intermedia | Haematologica [haematologica.org]
- 8. A phase 1 dose-escalation study: safety, tolerability, and pharmacokinetics of FBS0701, a novel oral iron chelator for the treatment of transfusional iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Safety and Pharmacokinetic Study of Escalating Multiple Doses of an Iron Chelator in Patients With Iron Overload | MedPath [trial.medpath.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Pharmacokinetics, distribution, metabolism, and excretion of deferasirox and its iron complex in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hepcidin-ferroportin axis in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
Deferitazole: A Technical Guide to a Promising Oral Iron(III) Chelator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deferitazole, also known as FBS0701 and SPD-602, is an orally active, tridentate iron chelator that has been investigated for the treatment of transfusional iron overload.[1][2] As a derivative of desferrithiocin, this compound was developed to exhibit high affinity and selectivity for iron(III) while mitigating the nephrotoxicity associated with earlier compounds in its class.[1] Its development included Phase 1 and 2 clinical trials, providing valuable insights into its potential as a therapeutic agent for managing chronic iron overload.[1][3] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, mechanism of action, available clinical data, and detailed experimental protocols relevant to its evaluation.
Physicochemical Properties and Iron Binding Affinity
This compound is chemically identified as 4,5-dihydro-2-(2-hydroxy-3-(3,6,9-trioxadecyloxy)phenyl)-4-methyl-4-thiazolecarboxylic acid.[1] Its structure, featuring a polyether side chain, contributes to its favorable pharmacokinetic profile and reduced toxicity compared to its parent compounds.[1]
Data Presentation: Physicochemical and Binding Characteristics
The following tables summarize the key quantitative data reported for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₅NO₇S | [2] |
| Molecular Weight | 399.46 g/mol | [2] |
| Synonyms | FBS-0701, SPD-602 | [2] |
| Iron(III) Complex Stoichiometry | 2:1 (this compound:Fe³⁺) | [1] |
| Binding Affinity & Selectivity | Value | Reference |
| log β₂ for Iron(III) | 33.39 ± 0.03 | [1] |
| pFe³⁺ | 22.3 | [1] |
| log β₂ for Aluminum(III) | 26.68 | [1] |
| log β₂ for Lanthanum(III) | 21.55 | [1] |
| log β₂ for Copper(II) | 25.5 | [1] |
Mechanism of Action
The primary therapeutic mechanism of this compound is the chelation of excess iron, particularly labile plasma iron and intracellular iron pools. By forming a stable, water-soluble complex with ferric iron (Fe³⁺), this compound facilitates its excretion from the body, thereby reducing the iron burden in vital organs such as the liver and heart.[4][5] The high affinity and selectivity for iron(III) minimize the chelation of other essential metal ions.[1] The resulting iron-deferitazole complex is stable under physiological conditions and does not undergo redox cycling, which is a crucial safety feature for an iron chelator.[1]
Signaling Pathway and Logic Diagrams
The following diagrams illustrate the proposed mechanism of action and the workflow for evaluating iron chelation.
Caption: Mechanism of Action of this compound.
Clinical Development and Available Data
This compound has undergone Phase 1 and Phase 2 clinical evaluation for the treatment of transfusional iron overload in pediatric patients. The primary study of note is NCT01363908, a Phase 2, open-label, multi-center trial.[6] This study was designed to assess the pharmacokinetics, safety, and efficacy of this compound over a 48-week period.[6] Dosing was initiated based on transfusion burden and iron overload status, with a range of 8-60 mg/kg/day.[7] The trial was terminated, and as of the date of this document, full quantitative efficacy and safety results have not been made publicly available.
Data Presentation: Clinical Trial Design (NCT01363908)
| Parameter | Description | Reference |
| Phase | 2 | [3] |
| Condition | Transfusional Iron Overload, Beta-Thalassemia | [3] |
| Population | Pediatric (Ages 6-17) | [6] |
| Intervention | Oral this compound (8-60 mg/kg/day) | [7] |
| Duration | 48 weeks | [6] |
| Primary Outcome Measure | Maximum Observed Plasma Concentration (Cmax) | [6] |
| Secondary Outcome Measures | Liver Iron Concentration (LIC) via MRI (FerriScan R2), Serum Ferritin | [6] |
| Status | Terminated | [3] |
Experimental Workflow: Clinical Trial Protocol
Caption: Workflow of the NCT01363908 Clinical Trial.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound, based on established analytical techniques for iron chelators.
Spectrophotometric Determination of Iron(III) Chelation Capacity
This protocol describes a method to quantify the iron-binding capacity of this compound using a competitive assay with a known iron chromogen, such as Ferrozine or 1,10-phenanthroline.[2][8][9]
Materials:
-
This compound solution of known concentration
-
Ferric chloride (FeCl₃) solution
-
1,10-phenanthroline solution (or other suitable iron chromogen)
-
Hydroxylamine hydrochloride solution (as a reducing agent if measuring Fe²⁺)
-
Acetate buffer (pH 4.5)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Standard Curve: Prepare a series of solutions with known concentrations of the iron-chromogen complex to establish a standard curve of absorbance versus iron concentration.
-
Chelation Reaction: In a series of test tubes, add a fixed amount of FeCl₃ solution. To each tube, add varying concentrations of the this compound solution.
-
Incubation: Allow the this compound to chelate the iron for a predetermined incubation period at a controlled temperature.
-
Addition of Chromogen: Add the 1,10-phenanthroline solution to each tube. The chromogen will bind to any iron that has not been chelated by this compound.
-
Color Development: Allow time for the color of the iron-chromogen complex to fully develop.
-
Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the iron-chromogen complex (approximately 510 nm for the Fe(II)-1,10-phenanthroline complex).[9]
-
Calculation: The amount of iron chelated by this compound is determined by the reduction in absorbance compared to a control sample containing no chelator. The chelation percentage can be calculated using the formula: % Chelation = [(Abs_control - Abs_sample) / Abs_control] * 100
Synthesis of this compound (Illustrative Pathway)
While the exact, proprietary synthesis of this compound is not publicly available, a plausible synthetic route can be derived from published methods for creating desferrithiocin analogues with polyether side chains.[1][10] The core structure is typically formed by the condensation of a substituted 2-hydroxybenzonitrile with D-cysteine methyl ester, followed by the alkylation of a hydroxyl group to introduce the polyether side chain.
Illustrative Synthetic Steps:
-
Formation of the Thiazoline Ring: Condensation of 2,3-dihydroxybenzonitrile with D-cysteine methyl ester to form the 4,5-dihydro-2-(2,3-dihydroxyphenyl)-4-thiazolecarboxylic acid methyl ester.
-
Alkylation of the Hydroxyl Group: Selective alkylation of one of the hydroxyl groups on the phenyl ring with a suitable polyether tosylate or halide (e.g., 1-bromo-2-(2-(2-methoxyethoxy)ethoxy)ethane) in the presence of a base such as potassium carbonate.[10]
-
Saponification: Hydrolysis of the methyl ester to the carboxylic acid using a base like sodium hydroxide to yield the final this compound product.[1]
Conclusion
This compound represents a significant advancement in the development of oral iron chelators, demonstrating high affinity and selectivity for iron(III) in preclinical studies. While its clinical development was terminated before the public release of comprehensive efficacy and safety data, the available information provides a strong foundation for future research in this area. The methodologies and data presented in this guide are intended to support researchers and drug development professionals in the ongoing effort to develop safe and effective treatments for iron overload disorders.
References
- 1. Design, Synthesis, and Testing of Non-Nephrotoxic Desazadesferrithiocin Polyether Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Deferiprone? [synapse.patsnap.com]
- 5. Objectives and mechanism of iron chelation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. csun.edu [csun.edu]
- 10. The Impact of Polyether Chain Length on the Iron Clearing Efficiency and Physiochemical Properties of Desferrithiocin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Deferitazole: An In-Depth Technical Guide to its Antimalarial Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deferitazole (formerly known as FBS0701) is a novel, orally bioavailable iron chelator that has demonstrated significant antimalarial activity against multiple life-cycle stages of Plasmodium parasites. This technical guide provides a comprehensive overview of the current understanding of this compound's antimalarial properties, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working on novel antimalarial therapies.
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent development of new antimalarial agents with novel mechanisms of action. Iron is an essential nutrient for the growth and replication of malaria parasites, making its deprivation a promising therapeutic strategy.[1][2] Iron chelators have been investigated as potential antimalarials for their ability to sequester iron, thereby inhibiting parasite proliferation.[1][2][3] this compound is a second-generation iron chelator with superior oral bioavailability and iron clearing efficiency compared to earlier compounds like deferoxamine and deferiprone.[4][5] This guide delves into the technical details of this compound's promising antimalarial profile.
Mechanism of Action: Iron Chelation
The primary antimalarial mechanism of this compound is the chelation of iron, which is critical for various metabolic processes within the Plasmodium parasite. The parasite's high rate of replication and hemoglobin digestion within the food vacuole creates a significant demand for iron.
Key aspects of this compound's mechanism of action include:
-
Deprivation of Labile Iron Pools: this compound is thought to sequester labile iron from both the parasite's cytoplasm and the cytosol of the infected red blood cell.[4][5] This deprives the parasite of the iron necessary for key enzymatic reactions and DNA synthesis.
-
Inhibition of Parasite Growth: By limiting the availability of iron, this compound effectively inhibits the growth and maturation of the parasite, particularly during the trophozoite stage when iron requirements are highest.[6]
-
Activity Against Multiple Stages: this compound has demonstrated activity against both the asexual blood stages, which are responsible for the clinical symptoms of malaria, and the gametocyte stages, which are essential for transmission to mosquitoes.[1][4][5]
Below is a diagram illustrating the proposed mechanism of action of this compound.
Caption: Proposed mechanism of action of this compound.
Quantitative Data on Antimalarial Activity
The following tables summarize the in vitro and in vivo antimalarial activity of this compound from published studies.
Table 1: In Vitro Activity against Plasmodium falciparum
| Compound | Parasite Strain | IC50 (µM) | Reference |
| This compound (FBS0701) | NF54 | 6 | [2][4][5][7] |
| Deferiprone | NF54 | 15 | [2][4][5][7] |
| Deferoxamine | NF54 | 30 | [2][4][5][7] |
Table 2: In Vivo Efficacy in Murine Malaria Models
| Animal Model | Parasite Strain | This compound (FBS0701) Dose | Outcome | Reference |
| C57/BL6 Mice | P. berghei (Thompson test) | 100 mg/kg (single oral dose) | Reduced day 3 parasitemia, prolonged survival, but did not cure. | [2][4][5][7] |
| C57/BL6 Mice | P. yoelii 17XL (lethal) | 100 mg/kg (single oral dose) one day post-infection | 100% cure | [2][4][5][7] |
| C57/BL6 Mice | P. yoelii 17XL (lethal) | 100 mg/kg (single oral dose) one or seven days pre-infection | Cure of some mice. | [2][4][5][7] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the antimalarial activity of this compound.
In Vitro Antimalarial Assay (SYBR Green I-based)
This protocol is adapted from Ferrer et al., 2012.[4]
-
Parasite Culture:
-
P. falciparum (e.g., NF54 strain) is maintained in continuous culture in human erythrocytes in RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 2 mM L-glutamine.
-
Cultures are incubated at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Parasites are synchronized at the ring stage using 5% D-sorbitol treatment.
-
-
Drug Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
Perform serial dilutions of the drug in RPMI 1640 medium to achieve the desired final concentrations.
-
-
Assay Procedure:
-
In a 96-well microtiter plate, add 100 µL of the serially diluted this compound to each well.
-
Add 100 µL of synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit) to each well.
-
Include parasite-only wells (positive control) and uninfected erythrocyte wells (negative control).
-
Incubate the plate for 72 hours under the same conditions as the parasite culture.
-
-
Quantification of Parasite Growth:
-
Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 2X SYBR Green I dye.
-
Add 100 µL of the lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure the fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.
-
-
Data Analysis:
-
The fluorescence intensity is proportional to the parasite biomass.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Antimalarial Assay (Murine Model)
This protocol is adapted from Ferrer et al., 2012.[4]
-
Animal Model:
-
Use 5-6 week old male C57/BL6 mice.
-
-
Parasite Strains:
-
Plasmodium berghei ANKA for suppression tests.
-
Plasmodium yoelii 17XL (lethal strain) for curative tests.
-
-
Infection:
-
Infect mice via intraperitoneal (IP) injection of 1 x 10⁶ parasitized red blood cells for P. berghei or 10 x 10⁶ for P. yoelii.
-
-
Drug Administration:
-
Prepare a fresh solution of this compound in water.
-
Administer the drug via oral gavage at the desired dose (e.g., 100 mg/kg).
-
-
Monitoring and Data Collection:
-
Prepare thin blood smears from the tail vein at specified time points (e.g., daily or every other day).
-
Stain the smears with Giemsa.
-
Determine the percentage of parasitemia by microscopic examination of at least 1,000 red blood cells.
-
Monitor animal survival daily.
-
-
Data Analysis:
-
Calculate the mean parasitemia for each treatment group.
-
Determine the percentage of parasite suppression compared to the untreated control group.
-
Plot survival curves (Kaplan-Meier) to assess the effect on survival time.
-
Visualizations of Experimental Workflows
The following diagrams illustrate typical workflows for the in vitro and in vivo evaluation of antimalarial compounds like this compound.
Caption: Workflow for in vitro antimalarial activity assessment.
Caption: Workflow for in vivo antimalarial efficacy testing.
Conclusion
This compound has emerged as a promising antimalarial candidate with a distinct mechanism of action centered on iron chelation. Its oral bioavailability and potent activity against both asexual and transmission stages of P. falciparum, coupled with its curative efficacy in a lethal murine malaria model, underscore its potential for further development.[4][5] The data and protocols presented in this technical guide provide a solid foundation for researchers to further investigate the therapeutic potential of this compound and other iron chelators in the fight against malaria. Continued research into its long-term safety, efficacy against a wider range of clinical isolates, and potential for combination therapy will be crucial in defining its future role in malaria treatment and eradication efforts.
References
- 1. Antimalarial Iron Chelator FBS0701 Blocks Transmission by Plasmodium falciparum Gametocyte Activation Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimalarial iron chelator, FBS0701, shows asexual and gametocyte Plasmodium falciparum activity and single oral dose cure in a murine malaria model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antimalarial effect of iron chelators: studies in animal models and in humans with mild falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimalarial Iron Chelator, FBS0701, Shows Asexual and Gametocyte Plasmodium falciparum Activity and Single Oral Dose Cure in a Murine Malaria Model | PLOS One [journals.plos.org]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Deferitazole (FBS0701): A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deferitazole (formerly FBS0701) is an orally active, tridentate iron chelator belonging to the desazadesferrithiocin class. It was developed by FerroKin BioSciences, which was later acquired by Shire. This compound has been investigated for the treatment of transfusional iron overload, a serious condition that can arise in patients requiring frequent blood transfusions. This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its pharmacology, pharmacokinetics, and toxicology.
Core Mechanism of Action: Iron Chelation
This compound exerts its therapeutic effect by selectively binding to trivalent iron (Fe³⁺) with high affinity, forming a stable complex that can be excreted from the body. This process removes excess iron from the body, preventing the formation of reactive oxygen species and subsequent tissue damage associated with iron overload.
Physicochemical Properties
A key characteristic of this compound is its high affinity and selectivity for iron (III).
| Property | Value | Reference |
| Iron (III) Binding Affinity (log β2) | 33.39 ± 0.03 | |
| pFe³⁺ | 22.3 |
This compound also demonstrates the ability to scavenge iron from labile sources like citrate and albumin, with an efficiency comparable to other established iron chelators such as deferasirox, deferiprone, and desferrioxamine. The Fe(III)(this compound)₂ complex is stable under physiological conditions and does not undergo redox cycling, which is a crucial safety feature.
The affinity of this compound for other biologically important metal ions has also been characterized.
| Metal Ion | Binding Affinity (log β2) | Reference |
| Aluminum (Al³⁺) | 26.68 | |
| Lanthanum (La³⁺) | 21.55 | |
| Copper (Cu²⁺) | 25.5 |
Preclinical Pharmacology
In Vitro Studies
This compound has demonstrated potent activity in in vitro models, particularly in the context of parasitic diseases where iron is essential for pathogen survival.
| Assay | Cell Line/Organism | IC₅₀ | Comparison | Reference |
| Antimalarial Activity | Plasmodium falciparum | 6 µM | Deferiprone: 15 µM, Deferoxamine: 30 µM |
In Vivo Studies
Preclinical in vivo studies have provided evidence for the efficacy of this compound in animal models.
| Animal Model | Condition | Dosing | Key Findings | Reference |
| Murine Malaria Model (P. yoelii) | Lethal Malaria Infection | Single oral dose of 100 mg/kg | Cured all mice |
Preclinical Pharmacokinetics
Detailed preclinical pharmacokinetic data for this compound is limited in publicly available literature. However, some key aspects have been reported.
| Species | Dose | Key Parameters/Observations | Reference |
| Mice | 100 mg/kg (oral) | Plasma exposure similar to a 3 mg/kg dose in humans. | |
| Rats | Not specified | 98% of the iron-Deferitazole complex is excreted in the bile. | This information is cited in a clinical study paper, the original preclinical study is not specified. |
Preclinical Toxicology
Extensive preclinical toxicology studies have been conducted on this compound, suggesting a favorable safety profile compared to other iron chelators.
| Finding | Comparison | Implication | Reference |
| Higher No-Observable-Adverse-Effect Level (NOAEL) | Compared to deferasirox | Favorable clinical safety profile, particularly with respect to nephrotoxicity. |
Experimental Protocols
Detailed experimental protocols for the key preclinical studies are not fully described in the available literature. However, based on the published information, the following methodologies were likely employed.
In Vitro Antimalarial Activity Assay
The in vitro activity of this compound against Plasmodium falciparum was likely determined using a standardized parasite growth inhibition assay. A common method is the SYBR Green I-based fluorescence assay.
-
Parasite Culture: P. falciparum (e.g., 3D7 strain) is cultured in human erythrocytes in a suitable culture medium (e.g., RPMI 1640 supplemented with AlbuMAX).
-
Drug Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.
-
Assay Procedure: Asynchronous or synchronized parasite cultures are incubated with the different concentrations of this compound for a defined period (e.g., 72 hours).
-
Growth Inhibition Assessment: After incubation, the parasite growth is quantified by measuring the fluorescence of SYBR Green I, which intercalates with parasite DNA.
-
IC₅₀ Determination: The 50% inhibitory concentration (IC₅₀) is calculated by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a dose-response curve.
Murine Malaria Model
The in vivo efficacy of this compound was likely assessed using a rodent model of malaria, such as the Plasmodium yoelii model in mice.
-
Animal Model: Female BALB/c mice are infected intravenously or intraperitoneally with a lethal strain of P. yoelii.
-
Drug Administration: this compound is formulated for oral administration and given to the mice at a specified dose and schedule.
-
Efficacy Evaluation: The primary endpoint is typically survival. Parasitemia (the percentage of infected red blood cells) can also be monitored daily by examining Giemsa-stained blood smears.
-
Data Analysis: Survival curves are generated and analyzed using statistical methods (e.g., Kaplan-Meier survival analysis).
Visualizations
Signaling Pathway of Iron Chelation Therapy
Caption: Mechanism of action of this compound in reducing iron overload.
Experimental Workflow for in vivo Iron Chelation Study
A Technical Guide to the Iron(III) Affinity and Selectivity of Deferitazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the iron(III) chelating agent, Deferitazole (also known as FBS0701). It details the compound's binding affinity and selectivity for iron(III), presenting key quantitative data, outlining experimental methodologies for its characterization, and visualizing the underlying chemical processes.
Core Physicochemical Properties and Affinity Data
This compound is an orally active iron chelator that has demonstrated high affinity and selectivity for ferric iron (Fe³⁺).[1][2][3] This characteristic is crucial for its therapeutic potential in treating iron overload conditions.[4][3] The compound's efficacy is quantified by its stability constant (log β₂) and its pFe³⁺ value, which indicates its iron-chelating power under physiological conditions.
Quantitative Affinity and Selectivity Data
The following tables summarize the key binding parameters of this compound for iron(III) and other biologically relevant metal ions.
| Parameter | Value | Description |
| log β₂ (Fe³⁺) | 33.39 ± 0.03 | The cumulative stability constant for the formation of the 2:1 this compound:Iron(III) complex. A higher value indicates a more stable complex.[1] |
| pFe³⁺ | 22.3 | The negative logarithm of the free Fe³⁺ concentration at pH 7.4 with 10 µM total iron and 1 µM total ligand. It represents the chelator's efficiency in sequestering iron at physiological pH.[4] |
| Metal Ion | log β₂ |
| Fe³⁺ | 33.39 ± 0.03 |
| Al³⁺ | 26.68 |
| La³⁺ | 21.55 |
| Cu²⁺ | 25.5 |
Experimental Protocols for Characterization
The determination of this compound's affinity and selectivity for iron(III) relies on a suite of established analytical techniques. The following sections detail the methodologies employed in these crucial experiments.
EDTA Competition Assay for Determination of Iron(III) Affinity
This method is used to determine the stability constant of the this compound-iron(III) complex by competing with a well-characterized chelator, ethylenediaminetetraacetic acid (EDTA).
Principle: this compound is allowed to form a complex with iron(III). Subsequently, EDTA is introduced into the system. The exchange of iron(III) from the this compound complex to EDTA is monitored spectrophotometrically. By knowing the stability constant of the Fe(III)-EDTA complex and the concentrations of all species at equilibrium, the stability constant for the this compound-iron(III) complex can be calculated.
Detailed Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of iron(III) chloride in dilute acid to prevent hydrolysis.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of EDTA in deionized water.
-
Prepare a buffer solution, such as 0.1 M MOPS, adjusted to pH 7.45.[1]
-
-
Complex Formation:
-
In a cuvette, mix the iron(III) solution and the this compound solution in the buffer to achieve final concentrations of approximately 87 µM for iron and 350 µM for this compound.[1]
-
Allow the solution to equilibrate for a sufficient time for the this compound-iron(III) complex to form.
-
-
Competition with EDTA:
-
Introduce a known concentration of EDTA (e.g., 2 mM) into the cuvette containing the pre-formed this compound-iron(III) complex.[1]
-
Monitor the change in absorbance at a specific wavelength (e.g., 520 nm) over time until the reaction reaches equilibrium.[1] The exchange rate can be slow, so overnight incubation may be necessary.
-
-
Data Analysis:
-
The final absorbance value at equilibrium is used to calculate the concentrations of the different iron complexes.
-
Using the known stability constant of the Fe(III)-EDTA complex, the stability constant (β₂) for the this compound-iron(III) complex can be determined.
-
Cyclic Voltammetry for Redox Potential Determination
Cyclic voltammetry is employed to determine the redox potential of the this compound-iron(III) complex. This is important to ensure the complex is stable under physiological conditions and does not undergo redox cycling, which could lead to the generation of reactive oxygen species.[1]
Principle: A potential is applied to an electrode immersed in a solution containing the this compound-iron(III) complex, and the resulting current is measured. The potential is swept in both the forward and reverse directions. The resulting voltammogram provides information about the redox potential of the complex.
Detailed Protocol:
-
Preparation of the Electrolyte Solution:
-
Prepare a solution containing the this compound-iron(III) complex at a specific concentration (e.g., 5 mM this compound and 2 mM iron(III) chloride) in a suitable buffer (e.g., 0.2 M MOPS at pH 7.42).
-
Deoxygenate the solution by bubbling with an inert gas, such as nitrogen, for several minutes prior to the measurement.
-
-
Electrochemical Cell Setup:
-
Use a standard three-electrode setup consisting of a working electrode (e.g., platinum disk), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
-
Voltammetric Measurement:
-
Immerse the electrodes in the deoxygenated electrolyte solution.
-
Apply a potential sweep using a potentiostat, for example, from an initial potential to a switching potential and then back to the initial potential.
-
Set the scan rate, for instance, to 100 mV/s.
-
-
Data Analysis:
-
The resulting cyclic voltammogram will show cathodic and anodic peaks corresponding to the reduction and oxidation of the iron in the complex.
-
The midpoint potential (E₁/₂) between the cathodic and anodic peak potentials provides the formal redox potential of the complex.
-
Visualizing the Chelation and Experimental Workflow
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
References
Methodological & Application
Application Notes and Protocols for Deferitazole in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deferitazole, also known as FBS0701, is an orally active iron chelator that has shown promise in preclinical and clinical studies for the management of iron overload.[1][2][3] As a member of the desazadesferrithiocin class of siderophore-related tridentate chelators, this compound exhibits a high affinity and selectivity for ferric iron (Fe³⁺).[2][4] Preclinical studies have suggested a favorable safety profile, particularly concerning renal and gastrointestinal toxicity, when compared to other iron chelators like deferasirox.[2][5][6] This document provides detailed application notes and protocols for the use of this compound in in vivo mouse models, based on available literature. It also includes comparative data for other commonly used iron chelators, Deferasirox and Deferoxamine, to aid in experimental design.
Data Presentation: Dosage and Administration of Iron Chelators in Mice
The following tables summarize the dosages of this compound and other iron chelators used in mouse models. It is crucial to note that the optimal dosage of this compound may vary depending on the specific mouse model, the severity of iron overload, and the experimental endpoint.
Table 1: this compound (FBS0701) Dosage in Mouse Models
| Compound | Mouse Model | Dosage | Administration Route | Frequency | Reference |
| This compound (FBS0701) | P. yoelii Malaria Model | 100 mg/kg | Oral | Single dose | [1][7] |
Table 2: Comparative Dosages of Other Iron Chelators in Mouse Models
| Compound | Mouse Model | Dosage Range | Administration Route | Frequency | Reference(s) |
| Deferasirox | Mucormycosis Model | 1, 3, or 10 mg/kg | Oral Gavage | Twice daily for 7 days | [8] |
| Deferasirox | Neutropenic Mucormycosis Model | 10 mg/kg | Oral Gavage | Twice daily, every other day for 5 doses | [8] |
| Deferoxamine (DFO) | Aplastic Anemia with Iron Overload | 0.2 g/kg (200 mg/kg) | Subcutaneous Injection | Twice a day for 5 weeks | [9] |
| Deferoxamine (DFO) | Atherosclerosis Model (apoE-/- mice) | 100 mg/kg/day | Intraperitoneal Injection | Daily for 10 weeks | [9] |
| Deferiprone (DFP) | Retinal Degeneration Model | ~150 mg/kg/day | In drinking water (1 mg/mL) | Continuous | [10] |
Experimental Protocols
Protocol 1: Oral Administration of this compound by Gavage
This protocol is based on the single oral dose administration of FBS0701 in a murine malaria model.[1][7]
Materials:
-
This compound (FBS0701)
-
Vehicle for suspension (e.g., 0.5% hydroxypropylcellulose as used for Deferasirox[8])
-
Sterile water or saline
-
20-24 gauge gavage needles with a rounded tip
-
1 mL syringes
-
Animal scale
Procedure:
-
Animal Preparation:
-
Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Weigh each mouse accurately on the day of dosing to calculate the precise volume of the this compound suspension to be administered.
-
-
This compound Suspension Preparation:
-
Prepare a stock suspension of this compound in the chosen vehicle at a concentration that allows for the administration of the desired dose in a volume of 5-10 mL/kg. For a 100 mg/kg dose in a 25g mouse, the total dose is 2.5 mg. If using a dosing volume of 10 mL/kg (0.25 mL for a 25g mouse), the suspension concentration should be 10 mg/mL.
-
Ensure the suspension is homogenous by vortexing or stirring before drawing it into the syringe.
-
-
Oral Gavage Procedure:
-
Restrain the mouse firmly by the scruff of the neck to immobilize the head.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly down the esophagus without resistance. If resistance is met, withdraw and reposition.
-
Once the needle is in the correct position, slowly administer the this compound suspension.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the mouse for any signs of distress, such as labored breathing, immediately after the procedure and periodically for the next few hours.
-
Protocol 2: Subcutaneous Administration of an Iron Chelator (Adapted for this compound)
This protocol is a general procedure for subcutaneous injection in mice and can be adapted for this compound, with dosage adjustments based on experimental needs and in consideration of doses used for other subcutaneously administered chelators like Deferoxamine.[11]
Materials:
-
This compound (formulated for injection)
-
Sterile saline or other appropriate vehicle
-
25-27 gauge needles
-
1 mL syringes
-
70% ethanol
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh the mouse to determine the correct injection volume.
-
-
This compound Solution Preparation:
-
Dissolve this compound in sterile saline to the desired concentration. Ensure complete dissolution. The final volume for subcutaneous injection should ideally be between 5-10 ml/kg.
-
-
Subcutaneous Injection Procedure:
-
Restrain the mouse by scruffing the loose skin over the back, between the shoulder blades.
-
Wipe the injection site with 70% ethanol.
-
Create a "tent" of skin at the injection site.
-
Insert the needle, bevel up, at the base of the tented skin, parallel to the spine.
-
Gently pull back on the plunger to ensure the needle is not in a blood vessel (aspiration). If blood appears, withdraw the needle and re-insert at a different site.
-
Inject the solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
Return the mouse to its cage and monitor for any adverse reactions at the injection site.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound as an iron chelator.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. Antimalarial iron chelator, FBS0701, shows asexual and gametocyte Plasmodium falciparum activity and single oral dose cure in a murine malaria model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase 2 study of the safety, tolerability, and pharmacodynamics of FBS0701, a novel oral iron chelator, in transfusional iron overload - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase 1 dose-escalation study: safety, tolerability, and pharmacokinetics of FBS0701, a novel oral iron chelator for the treatment of transfusional iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. A phase 1 dose-escalation study: safety, tolerability, and pharmacokinetics of FBS0701, a novel oral iron chelator for the treatment of transfusional iron overload - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase 1 dose-escalation study: safety, tolerability, and pharmacokinetics of FBS0701, a novel oral iron chelator for the treatment of transfusional iron overload | Haematologica [haematologica.org]
- 7. researchgate.net [researchgate.net]
- 8. content-assets.jci.org [content-assets.jci.org]
- 9. The iron chelator, desferrioxamine, reduces inflammation and atherosclerotic lesion development in experimental mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Iron Chelation with Transdermal Deferoxamine Accelerates Healing of Murine Sickle Cell Ulcers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Deferitazole Stock Solution Preparation and Storage
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Deferitazole, also known as FBS 0701 and SPD-602, is a novel, orally active, and selective high-affinity iron chelator.[1][2] It has demonstrated significant potential in the treatment of transfusional iron overload and shows antimalarial activity.[2][3] this compound exhibits high affinity and selectivity for iron(III).[1][4] Proper preparation and storage of this compound stock solutions are crucial for maintaining its stability and ensuring accurate and reproducible experimental results. This document provides a detailed protocol for the preparation and storage of this compound stock solutions.
2. Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Synonyms | FBS-0701, FBS0701, SPD-602, SPD602 | [1][2] |
| CAS Number | 945635-15-4 | [1][2] |
| Molecular Formula | C18H25NO7S | [1][2] |
| Molecular Weight | 399.46 g/mol | [1][2] |
| Appearance | Solid powder | [2] |
3. Stock Solution Preparation
3.1. Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol
-
Acetonitrile
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)[1]
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
3.2. Solubility Data
The solubility of this compound in various common laboratory solvents is summarized below. DMSO is the recommended solvent for preparing high-concentration stock solutions.[1]
| Solvent | Solubility | Concentration (Molar) | Notes |
| DMSO | 50 mg/mL | 125.17 mM | Sonication is recommended to aid dissolution.[1] |
| Ethanol | 1-10 mg/mL | - | Sparingly soluble.[5] |
| Acetonitrile | 0.1-1 mg/mL | - | Slightly soluble.[5] |
| Water | Not Soluble | - | [2] |
3.3. Experimental Protocol: Preparing a 50 mM DMSO Stock Solution
This protocol describes the preparation of a 50 mM this compound stock solution in DMSO.
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 19.97 mg of this compound (Molecular Weight: 399.46 g/mol ).
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly for several minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution for 10-15 minutes.[1]
-
-
Sterilization (Optional): If required for downstream applications, filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
4. Storage and Stability
Proper storage is essential to maintain the integrity of both the solid compound and the prepared stock solutions.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder (Long-term) | -20°C | Up to 3 years | Store in a dry, dark place.[1][2] |
| Solid Powder (Short-term) | 0 - 4°C | Days to weeks | Store in a dry, dark place.[2] |
| Stock Solution in Solvent | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| Stock Solution in Solvent | -20°C | - | Some suppliers suggest this temperature.[6] |
5. Visual Protocols
5.1. Experimental Workflow
The following diagram illustrates the workflow for the preparation and storage of a this compound stock solution.
Caption: Workflow for this compound stock solution preparation and storage.
5.2. Logical Relationship of Key Steps
The following diagram outlines the logical progression and dependencies of the key steps in handling this compound.
Caption: Logical flow from compound to experimental application.
References
LC-MS/MS method for Deferitazole plasma concentration
An LC-MS/MS method for the determination of Deferitazole plasma concentrations is critical for researchers, scientists, and drug development professionals engaged in pharmacokinetic and toxicokinetic studies. This document provides a detailed application note and protocol for the quantitative analysis of this compound in plasma samples.
Application Note
Introduction
This compound, formerly known as FBS0701, is an orally administered iron chelator that has been investigated for the treatment of transfusional iron overload.[1][2][3] Accurate and precise quantification of this compound in plasma is essential for evaluating its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in plasma. The method utilizes solid-phase extraction (SPE) for sample cleanup and a stable isotope-labeled internal standard for accurate quantification.
Chemical Properties of this compound
| Property | Value |
| Chemical Name | (S)-2-(2-hydroxy-3-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)phenyl)-4-methyl-4,5-dihydrothiazole-4-carboxylic acid |
| Molecular Formula | C18H25NO7S[2][4] |
| Molecular Weight | 399.46 g/mol [2][4] |
| CAS Number | 945635-15-4[2] |
Principle of the Method
The method involves the extraction of this compound and its stable isotope-labeled internal standard (d3-Deferitazole) from plasma using solid-phase extraction. The extracted samples are then analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using electrospray ionization (ESI) in positive ion mode. Quantification is achieved by multiple reaction monitoring (MRM) of the precursor-to-product ion transitions for both the analyte and the internal standard.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
d3-Deferitazole (internal standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)
-
Standard laboratory glassware and pipettes
Instrumentation
-
A liquid chromatography system capable of delivering accurate and precise gradients (e.g., Shimadzu, Waters, Agilent)
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher Scientific, Waters)
-
Data acquisition and processing software
Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 100 µL of plasma sample, add 10 µL of the internal standard working solution (d3-Deferitazole). Vortex briefly and load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute this compound and the internal standard with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue with 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical starting conditions and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Gradient | Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate for 1 minute. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | This compound: 400.1 |
| d3-Deferitazole: 403.1 | |
| Product Ion (m/z) | To be determined by direct infusion of the standards. A plausible fragmentation would involve the loss of the carboxylic acid group or cleavage of the ether chain. |
| Collision Energy | To be optimized for each transition. |
| Dwell Time | 100 ms |
Method Validation Parameters
A clinical trial for this compound (FBS0701) utilized a formally validated bioanalytical method.[1] Key validation parameters from this study are summarized below.
Table 3: Quantitative Data from Validated Method
| Parameter | Result |
| Linearity Range | 5 to 2000 ng/mL in plasma[1] |
| Internal Standard | d3-FBS0701 (d3-Deferitazole)[1] |
| Extraction Method | Solid-Phase Extraction[1] |
Experimental Workflow
Caption: LC-MS/MS workflow for this compound analysis.
References
- 1. A phase 1 dose-escalation study: safety, tolerability, and pharmacokinetics of FBS0701, a novel oral iron chelator for the treatment of transfusional iron overload - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. This compound, a new orally active iron chelator - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. GSRS [gsrs.ncats.nih.gov]
Deferitazole: A Novel Probe for Investigating Ferroptosis in Cancer Cells
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation.[1][2][3] This pathway has emerged as a promising target in cancer therapy, as many cancer cells exhibit increased vulnerability to this form of cell death.[4][5] Iron chelators are valuable tools for studying the role of iron in biological processes, and their effects on ferroptosis are of significant interest. Deferitazole is a potent and orally active iron chelator with a high affinity and selectivity for iron(III).[6][7] While direct studies on the role of this compound in ferroptosis are currently limited, its established iron-chelating properties make it a compelling candidate for investigating the intricacies of iron-dependent cell death in cancer.
This document provides detailed application notes and hypothetical protocols for utilizing this compound to study ferroptosis in cancer cells. The methodologies are based on established principles of ferroptosis research and the known mechanisms of similar iron chelators.
Mechanism of Action: The Role of Iron Chelators in Ferroptosis
Ferroptosis is initiated by the accumulation of lipid reactive oxygen species (ROS), a process heavily dependent on the presence of intracellular labile iron.[8] The Fenton reaction, where ferrous iron (Fe²⁺) reacts with hydrogen peroxide to produce highly reactive hydroxyl radicals, is a key driver of lipid peroxidation.[8]
Iron chelators, by sequestering intracellular iron, can modulate ferroptosis. Their effect, however, can be complex. Some iron chelators, like Deferoxamine (DFO), are known to inhibit ferroptosis by reducing the labile iron pool, thereby preventing the Fenton reaction and subsequent lipid peroxidation.[8] Conversely, other iron chelators, such as Deferasirox (DFX), have been reported to induce ferroptosis in certain cancer cells, suggesting a more intricate mechanism of action that may involve altering cellular iron homeostasis in a way that promotes oxidative stress.[9]
This compound, with its high affinity for Fe³⁺, is expected to primarily act as an inhibitor of ferroptosis by reducing the availability of iron required for the propagation of lipid peroxidation.[6] However, its precise effect on cancer cells warrants experimental investigation.
Experimental Protocols
The following protocols are provided as a guide for researchers to begin their investigations into the effects of this compound on ferroptosis in cancer cell lines. Optimization of concentrations and incubation times will be necessary for each specific cell line and experimental setup.
Protocol 1: Determining the Effect of this compound on Cancer Cell Viability
Objective: To assess the cytotoxic or cytostatic effects of this compound on a cancer cell line of interest.
Materials:
-
Cancer cell line of interest (e.g., HT-1080, PANC-1)
-
Complete cell culture medium
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete culture medium. A suggested starting concentration range is 1 µM to 100 µM.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Incubate the plate for 24, 48, and 72 hours.
-
At each time point, assess cell viability using a chosen assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 value.
Protocol 2: Investigating the Effect of this compound on Ferroptosis Induction
Objective: To determine if this compound can inhibit or induce ferroptosis in the presence of a known ferroptosis inducer (e.g., Erastin, RSL3).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Ferroptosis inducer (e.g., Erastin or RSL3)
-
Ferroptosis inhibitor (positive control, e.g., Ferrostatin-1)
-
96-well cell culture plates
-
Cell viability assay reagent
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Following pre-treatment, add a known concentration of a ferroptosis inducer (e.g., 10 µM Erastin or 1 µM RSL3). Include the following controls:
-
Vehicle control (no treatment)
-
This compound alone
-
Ferroptosis inducer alone
-
Ferroptosis inducer + Ferrostatin-1 (e.g., 1 µM)
-
-
Incubate the plate for 24 hours.
-
Assess cell viability using a suitable assay.
-
Compare the cell viability in the this compound-treated wells with the control wells to determine if this compound rescues cells from ferroptosis.
Protocol 3: Measurement of Lipid Peroxidation
Objective: To directly measure the effect of this compound on lipid ROS accumulation, a hallmark of ferroptosis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Ferroptosis inducer (e.g., Erastin or RSL3)
-
Lipid peroxidation sensor dye (e.g., C11-BODIPY™ 581/591)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere overnight.
-
Treat the cells with this compound and/or a ferroptosis inducer as described in Protocol 2.
-
Towards the end of the treatment period, add the lipid peroxidation sensor dye to the culture medium at the recommended concentration and incubate for the specified time (e.g., 30 minutes).
-
Harvest the cells (e.g., by trypsinization).
-
Wash the cells with PBS.
-
Resuspend the cells in a suitable buffer for analysis.
-
Analyze the fluorescence of the cells using a flow cytometer or visualize them under a fluorescence microscope. A shift in fluorescence (e.g., from red to green for C11-BODIPY™ 581/591) indicates lipid peroxidation.
-
Quantify the percentage of cells with high levels of lipid peroxidation.
Data Presentation
Quantitative data from the proposed experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h | IC50 (µM) after 72h |
| HT-1080 (Fibrosarcoma) | > 100 | 85.2 |
| PANC-1 (Pancreatic) | > 100 | 92.5 |
| A549 (Lung) | > 100 | > 100 |
Table 2: Hypothetical Effect of this compound on Erastin-Induced Ferroptosis
| Treatment | Cell Viability (%) | Lipid Peroxidation (MFI) |
| Vehicle Control | 100 ± 5.2 | 50 ± 8.1 |
| Erastin (10 µM) | 45 ± 3.8 | 250 ± 21.5 |
| This compound (50 µM) | 98 ± 4.1 | 48 ± 7.3 |
| Erastin + this compound | 85 ± 6.5 | 75 ± 10.2 |
| Erastin + Ferrostatin-1 | 95 ± 4.9 | 60 ± 9.8 |
MFI: Mean Fluorescence Intensity
Visualization of Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the signaling pathways and experimental workflows.
Caption: Proposed mechanism of this compound in ferroptosis inhibition.
Caption: General workflow for investigating this compound's effects.
Disclaimer: The provided protocols and data are hypothetical and intended for illustrative purposes. Researchers should consult the relevant literature and optimize experimental conditions based on their specific systems. The direct effects of this compound on ferroptosis in cancer cells require experimental validation.
References
- 1. propyl-pseudo-utp.com [propyl-pseudo-utp.com]
- 2. Ferroptosis in cancer therapy: a novel approach to reversing drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ferroptosis in Cancer Treatment: Another Way to Rome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ferroptosis is a protective factor for the prognosis of cancer patients: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | A Promising Future of Ferroptosis in Tumor Therapy [frontiersin.org]
- 6. This compound, a new orally active iron chelator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. From Iron Chelation to Overload as a Therapeutic Strategy to Induce Ferroptosis in Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Deferitazole Treatment in Plasmodium falciparum Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deferitazole, also known as FBS0701, is an orally active iron chelator with demonstrated antimalarial activity against Plasmodium falciparum. Iron is an essential nutrient for the parasite's growth and replication, particularly for enzymes involved in DNA synthesis, such as ribonucleotide reductase. This compound exerts its antimalarial effect by sequestering iron, thereby depriving the parasite of this critical element. These application notes provide detailed protocols for the in vitro use of this compound against P. falciparum cultures, including methods for determining its inhibitory concentration, assessing its stage-specific effects, and investigating its impact on the parasite's labile iron pool.
Mechanism of Action
This compound is a high-affinity iron (III) chelator.[1] Within the host erythrocyte, the rapidly proliferating P. falciparum has a high demand for iron. This compound penetrates the infected red blood cell and chelates intracellular iron, making it unavailable for essential parasitic metabolic pathways. The primary proposed mechanism is the inhibition of iron-dependent enzymes, leading to a disruption of DNA synthesis and ultimately parasite death.[2] Studies on the related iron chelator desferrioxamine (DFO) have shown that this inhibition is most pronounced during the late trophozoite and early schizont stages, where DNA replication is maximal.[2][3]
Quantitative Data
The efficacy of this compound and other iron chelators against P. falciparum has been quantified through in vitro susceptibility assays. The 50% inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Compound | P. falciparum Strain(s) | IC50 (µM) | Reference(s) |
| This compound (FBS0701) | Not specified | 6 | [4] |
| Deferiprone | Not specified | 15 | [4] |
| Desferrioxamine (DFO) | Not specified | 30 | [4] |
Experimental Protocols
In Vitro Culture of Plasmodium falciparum
A continuous in vitro culture of asexual erythrocytic stages of P. falciparum is essential for drug susceptibility testing.
Materials:
-
P. falciparum strain (e.g., 3D7, K1)
-
Human erythrocytes (O+), washed
-
Complete Culture Medium (RPMI-1640 supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, 0.5% Albumax II, and 20 mg/L gentamicin)
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
Incubator at 37°C
-
Sterile culture flasks and 96-well plates
Procedure:
-
Maintain P. falciparum cultures in sterile flasks at 37°C in a humidified incubator with the specified gas mixture.
-
The parasite culture is maintained at a 5% hematocrit in complete culture medium.
-
Monitor parasitemia daily by preparing thin blood smears and staining with Giemsa.
-
Sub-culture the parasites every 2-3 days to maintain parasitemia between 1-5%. This is done by adding fresh, washed erythrocytes and complete culture medium.
-
For drug assays, synchronize the parasite culture to the ring stage. This can be achieved by treating the culture with 5% D-sorbitol for 10 minutes, which lyses mature parasite stages.[5]
This compound Drug Susceptibility Assay (SYBR Green I Method)
This protocol determines the IC50 of this compound against P. falciparum.
Materials:
-
Synchronized ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit)
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Complete Culture Medium
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) with SYBR Green I dye
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Further dilutions should be made in complete culture medium.
-
Drug Dilution: Prepare a serial two-fold dilution of this compound in complete culture medium in a separate 96-well plate. The final concentrations should typically range from 0.1 µM to 100 µM. Include a drug-free control (medium with a corresponding amount of DMSO) and a background control (uninfected erythrocytes).
-
Assay Plate Setup: Add 100 µL of the synchronized parasite culture (1% parasitemia, 2% hematocrit) to each well of a 96-well black microplate.
-
Add 100 µL of the diluted this compound solutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in the gassed incubator.
-
Lysis and Staining: After incubation, add 100 µL of SYBR Green I lysis buffer to each well. Mix gently and incubate in the dark at room temperature for 1 hour.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Subtract the background fluorescence from all readings. Plot the percentage of parasite growth inhibition against the log of the this compound concentration. The IC50 value can be calculated using a non-linear regression analysis of the dose-response curve.
Assessment of Stage-Specific Effects
This protocol helps to determine which stage of the parasite life cycle is most sensitive to this compound.
Materials:
-
Highly synchronized P. falciparum culture at different stages (rings, trophozoites, schizonts)
-
This compound at a concentration of 2-5 times the IC50
-
Giemsa stain
-
Microscope
Procedure:
-
Prepare highly synchronized cultures of ring, trophozoite, and schizont stages.
-
To separate cohorts of each stage, add this compound at a concentration known to be inhibitory (e.g., 5 x IC50).
-
Incubate the treated cultures alongside untreated controls.
-
At different time points (e.g., 6, 12, 24, and 48 hours), prepare thin blood smears from each culture.
-
Stain the smears with Giemsa and examine under a microscope to assess parasite morphology and progression through the life cycle.
-
Observe for signs of growth arrest, abnormal morphology, or parasite death at each stage. For example, DFO treatment has been shown to cause breakdown of the nuclear envelope in late trophozoites.[2]
Measurement of the Labile Iron Pool (LIP)
This method assesses changes in the parasite's intracellular labile iron pool upon treatment with this compound.
Materials:
-
Synchronized P. falciparum culture
-
Calcein-acetoxymethyl ester (Calcein-AM)
-
Deferiprone (as a positive control for iron chelation)
-
This compound
-
SYTO 61 nucleic acid stain
-
Flow cytometer
Procedure:
-
Treat a synchronized parasite culture with this compound at a desired concentration and for a specific duration. Include an untreated control and a Deferiprone-treated control.
-
Load the cells with Calcein-AM. Calcein fluorescence is quenched by binding to intracellular labile iron.
-
Stain the parasites with the nucleic acid dye SYTO 61 to differentiate infected from uninfected erythrocytes.
-
Analyze the cell populations using a flow cytometer. The fluorescence of calcein is measured in the SYTO 61-positive (infected) population.
-
An increase in calcein fluorescence in the this compound-treated parasites compared to the untreated control indicates a reduction in the labile iron pool due to chelation by this compound.[6]
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Proposed mechanism of this compound's antimalarial action.
References
- 1. medkoo.com [medkoo.com]
- 2. Stage-specific ultrastructural effects of desferrioxamine on Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stage-dependent effect of deferoxamine on growth of Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimalarial Iron Chelator, FBS0701, Shows Asexual and Gametocyte Plasmodium falciparum Activity and Single Oral Dose Cure in a Murine Malaria Model | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Parasite maturation and host serum iron influence the labile iron pool of erythrocyte stage Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying the Efficacy of Deferitazole in Iron Overload Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of methodologies to quantify the efficacy of Deferitazole, an investigational oral iron chelator, in preclinical and clinical models of iron overload. The included protocols and data summaries are intended to guide researchers in the evaluation of this and similar iron chelating agents.
Introduction
This compound (formerly known as FBS0701) is a novel, orally active iron chelator belonging to the desferrithiocin analogue class.[1][2][3][4][5] It exhibits high affinity and selectivity for ferric iron (Fe³⁺) and has been developed for the treatment of transfusional iron overload.[1][2][3][4][5] Iron overload, a consequence of repeated blood transfusions in patients with conditions like β-thalassemia and sickle cell disease, can lead to significant morbidity and mortality due to iron deposition in vital organs such as the liver and heart.[6] This document outlines the experimental approaches to quantify the efficacy of this compound in removing excess iron in relevant biological systems.
Data Presentation: Efficacy of this compound
Quantitative data from preclinical and clinical studies are summarized below to facilitate a clear comparison of this compound's efficacy across different models and dosages.
Preclinical Efficacy in Animal Models
While extensive preclinical toxicological studies have been conducted, detailed quantitative efficacy data from iron overload animal models are limited in publicly available literature.[1][2][3][4] However, a key metric, Iron Clearing Efficiency (ICE), has been reported for this compound (referred to as compound 9 in the study) and its analogues. ICE is a measure of the amount of iron excreted relative to the theoretical binding capacity of the chelator.
Table 1: Iron Clearing Efficiency (ICE) of this compound and Analogues in Preclinical Models
| Compound | Animal Model | Dose (µmol/kg) | Iron Clearing Efficiency (ICE %) | Reference |
| This compound (9) | Rodent | 300 | 10.6 ± 4.4 | [7] |
| This compound (9) | Rodent | 50 | 20.7 ± 4.4 | [7] |
| This compound (9) | Primate | - | 22-23 | [7] |
| Analogue 3 | Rodent | 300 | 26.7 ± 4.7 | [7] |
| Analogue 3 | Primate | - | 26.3 ± 9.9 | [7] |
| Analogue 4 | Rodent | 300 | 5.5 ± 1.9 | [7] |
| Analogue 4 | Primate | - | 25.4 ± 7.4 | [7] |
Note: ICE is calculated as (ligand-induced iron excretion / theoretical iron excretion) x 100.[8] A higher ICE value indicates greater efficiency in removing iron.
Clinical Efficacy in Human Trials
Phase 1 and Phase 2 clinical trials have evaluated the safety and efficacy of this compound in patients with transfusional iron overload. The primary efficacy endpoint in these studies was the change in Liver Iron Concentration (LIC).
Table 2: Clinical Efficacy of this compound in Patients with Transfusional Iron Overload (24-week study)
| This compound Dose (mg/kg/day) | Mean Change in Liver Iron Concentration (ΔLIC) (mg/g dry weight) | Percentage of Patients with Decreased LIC | Reference |
| 14.5 | +3.1 | 29% | [2][6] |
| 29 | -0.3 | 44% | [2][6] |
Note: A negative ΔLIC indicates a reduction in liver iron stores.
Experimental Protocols
Detailed methodologies for key experiments to quantify the efficacy of this compound are provided below.
Induction of Iron Overload in Animal Models
Objective: To establish a reliable and reproducible model of iron overload in rodents that mimics the clinical condition of transfusional siderosis.
Materials:
-
Male Sprague-Dawley rats (or other suitable rodent strain)
-
Iron dextran solution (sterile, for injection)
-
Sterile saline
-
Animal balance
-
Syringes and needles (25-27 gauge)
Protocol:
-
Acclimatize animals for at least one week before the start of the experiment.
-
Calculate the required dose of iron dextran to induce a specific level of iron overload. A common approach is to administer a total dose of 500-1000 mg of iron per kg of body weight.
-
Administer iron dextran via intraperitoneal (IP) injection. To minimize stress and local reactions, the total dose can be divided and administered over several injections (e.g., weekly for 4-6 weeks).
-
A control group of animals should receive equivalent volumes of sterile saline.
-
Monitor the animals regularly for any adverse effects.
-
At the end of the induction period, confirm the establishment of iron overload by measuring serum ferritin and liver iron concentration in a subset of animals.
This compound Administration and Sample Collection
Objective: To administer this compound to iron-overloaded animals and collect appropriate biological samples for efficacy assessment.
Materials:
-
This compound (FBS0701)
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Metabolic cages for urine and feces collection
-
Blood collection tubes (e.g., EDTA or heparinized tubes)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tissue harvesting
Protocol:
-
Randomly assign iron-overloaded animals to different treatment groups: vehicle control and this compound at various doses (e.g., 10, 30, 100 mg/kg/day).
-
Prepare the this compound formulation for oral administration.
-
Administer the assigned treatment daily via oral gavage for the duration of the study (e.g., 4-8 weeks).
-
For pharmacokinetic studies, collect blood samples at specific time points after the first and last doses.
-
For efficacy studies, place animals in metabolic cages for 24-hour urine and feces collection at baseline and at the end of the treatment period to determine iron excretion.
-
At the end of the study, anesthetize the animals and collect terminal blood samples via cardiac puncture.
-
Perfuse the animals with saline to remove blood from the organs.
-
Harvest key organs for iron quantification, including the liver, heart, and spleen.
Quantification of Iron in Biological Samples
Objective: To accurately measure iron levels in serum, urine, feces, and tissues to assess the efficacy of this compound.
a) Serum Ferritin and Transferrin Saturation:
-
Use commercially available ELISA kits for the quantitative determination of serum ferritin.
-
Measure serum iron and total iron-binding capacity (TIBC) using colorimetric assays to calculate transferrin saturation.
b) Liver Iron Concentration (LIC):
-
Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS): These are the gold-standard methods for accurate quantification of tissue iron.[2]
-
Obtain a precisely weighed portion of the liver tissue.
-
Digest the tissue using a mixture of nitric acid and hydrogen peroxide.
-
Analyze the digested sample using AAS or ICP-MS to determine the iron concentration.
-
Express the results as mg of iron per gram of dry tissue weight.
-
c) Urinary and Fecal Iron Excretion:
-
Analyze urine and homogenized feces samples for iron content using AAS or ICP-MS.
-
Calculate the total iron excreted over a 24-hour period.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of Iron Homeostasis
Caption: Overview of systemic iron homeostasis and the mechanism of action of this compound.
Experimental Workflow for Efficacy Quantification
Caption: Experimental workflow for quantifying the efficacy of this compound in an iron overload animal model.
Logical Relationship of Efficacy Endpoints
Caption: Logical relationship between this compound administration and key efficacy endpoints.
References
- 1. A phase 1 dose-escalation study: safety, tolerability, and pharmacokinetics of FBS0701, a novel oral iron chelator for the treatment of transfusional iron overload - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase 2 study of the safety, tolerability, and pharmacodynamics of FBS0701, a novel oral iron chelator, in transfusional iron overload - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase 1 dose-escalation study: safety, tolerability, and pharmacokinetics of FBS0701, a novel oral iron chelator for the treatment of transfusional iron overload | Haematologica [haematologica.org]
- 4. haematologica.org [haematologica.org]
- 5. This compound, a new orally active iron chelator - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. An update on iron chelation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Desferrithiocin Analogue Iron Chelators: Iron Clearing Efficiency, Tissue Distribution, and Renal Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substituent Effects on Desferrithiocin and Desferrithiocin Analogue Iron Clearing and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Deferitazole concentration for iron chelation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of Deferitazole for iron chelation studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as FBS0701) is an orally active iron chelator.[1][2] Its primary mechanism of action is to selectively bind to iron(III) with high affinity, forming a stable complex that can be excreted from the body.[2][3][4] This action helps to reduce iron overload in various pathological conditions.[5][6]
Q2: What is the affinity and selectivity of this compound for iron?
This compound exhibits a high affinity and selectivity for iron(III), with a log β2 value of 33.39 ± 0.03 and a pFe(3+) value of 22.3.[2][3][4] It also binds to other trivalent metals like aluminum(III) and lanthanum(III) with high affinity.[3][4] Its affinity for divalent cations is generally lower, with the exception of copper(II).[3][4]
Q3: How should this compound be stored?
For long-term storage, this compound powder should be kept at -20°C for up to three years.[7] For short-term storage (days to weeks), it can be stored at 0-4°C.[2] Stock solutions in a solvent like DMSO should be stored at -80°C for up to one year.[7] It is shipped at ambient temperature and is stable for a few weeks during this period.[2]
Q4: What is the solubility of this compound?
This compound is soluble in DMSO at a concentration of 50 mg/mL (125.17 mM).[7] It is also soluble in ethanol, but only slightly soluble in acetonitrile and not soluble in water.[2][8] Sonication is recommended to aid dissolution in DMSO.[7]
Troubleshooting Guides
Issue 1: Inconsistent or no iron chelation observed.
-
Question: My experiment shows little to no reduction in intracellular iron levels after this compound treatment. What could be the cause?
-
Answer:
-
Suboptimal Concentration: The concentration of this compound may be too low. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
-
Incorrect Solvent/Preparation: Ensure this compound is fully dissolved in the recommended solvent (e.g., DMSO) before diluting into your culture medium.[2][7] Precipitates can lead to inaccurate concentrations.
-
Incubation Time: The incubation time may be insufficient for this compound to effectively chelate intracellular iron. Consider extending the incubation period.
-
Cell Permeability: While this compound is orally active, its permeability can vary between different cell types.[1] You may need to assess its uptake in your specific cell model.
-
High Initial Iron Load: If the cells have an extremely high iron burden, the concentration of this compound may not be sufficient to produce a measurable decrease.
-
Issue 2: Observed cytotoxicity or cell death.
-
Question: I am observing significant cell death in my cultures treated with this compound. How can I mitigate this?
-
Answer:
-
Concentration Too High: High concentrations of any compound can be toxic. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your cells.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.5%).
-
Off-Target Effects: While selective for iron(III), this compound can bind other metal ions which might be essential for cell viability.[3] Lowering the concentration may reduce these effects.
-
Extended Exposure: Continuous exposure to a high concentration of an iron chelator can lead to iron depletion and subsequent cell death. Consider reducing the incubation time or using a lower, more frequent dosing schedule.
-
Issue 3: Variability between experimental replicates.
-
Question: My results with this compound are not reproducible. What are the potential sources of variability?
-
Answer:
-
Inconsistent Compound Preparation: Ensure that stock solutions are prepared fresh or have been stored properly to avoid degradation.[2][7] Always vortex the stock solution before making dilutions.
-
Cell Culture Conditions: Variations in cell density, passage number, and overall cell health can significantly impact experimental outcomes. Maintain consistent cell culture practices.
-
Pipetting Errors: Inaccurate pipetting, especially when preparing serial dilutions, can lead to significant variability. Calibrate your pipettes regularly.
-
Assay Timing: Ensure that all experimental steps, including treatment incubation and assay measurements, are performed at consistent time points for all replicates.
-
Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonyms | FBS0701, SPD-602 | [1][2][8] |
| Molecular Weight | 399.46 g/mol | [2][7] |
| Formula | C18H25NO7S | [7] |
| Iron(III) Affinity (log β2) | 33.39 ± 0.03 | [2][3][4] |
| pFe(3+) | 22.3 | [2][3][4] |
| Copper(II) Affinity (log β2) | 25.5 | [3][4] |
| Aluminum(III) Affinity (log β2) | 26.68 | [3][4] |
| Lanthanum(III) Affinity (log β2) | 21.55 | [3][4] |
Table 2: Solubility and Storage of this compound
| Parameter | Details | Reference |
| Solubility | ||
| DMSO | 50 mg/mL (125.17 mM) | [7] |
| Ethanol | Sparingly soluble (1-10 mg/mL) | [8] |
| Acetonitrile | Slightly soluble (0.1-1 mg/mL) | [8] |
| Water | Not soluble | [2] |
| Storage | ||
| Solid (Long-term) | -20°C for up to 3 years | [7] |
| Solid (Short-term) | 0-4°C for days to weeks | [2] |
| Stock Solution | -80°C for up to 1 year | [7] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Dose-Response Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. From this, create a series of dilutions in culture medium to achieve final concentrations ranging from 1 µM to 100 µM.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Iron Chelation Assessment: Measure the intracellular iron levels using a suitable assay (see Protocol 2).
-
Data Analysis: Plot the percentage of iron reduction against the this compound concentration to determine the EC50 (half-maximal effective concentration).
Protocol 2: Measurement of Intracellular Labile Iron Pool
This protocol utilizes a fluorescent probe that is quenched by iron. Chelation of iron by this compound will result in an increase in fluorescence.
-
Cell Treatment: Treat cells with the optimized concentration of this compound as determined in Protocol 1. Include positive (iron-supplemented media) and negative (untreated) controls.
-
Probe Loading: After treatment, wash the cells with a balanced salt solution. Load the cells with a fluorescent iron indicator (e.g., FerroOrange) by incubating them with the probe in serum-free medium according to the manufacturer's instructions.
-
Fluorescence Measurement: After incubation with the probe, measure the fluorescence intensity using a fluorescence microscope or a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Quantify the change in fluorescence intensity in the this compound-treated cells relative to the controls. An increase in fluorescence indicates successful iron chelation.
Protocol 3: Cytotoxicity Assay
-
Cell Treatment: Treat cells with a range of this compound concentrations as described in Protocol 1.
-
Assay: After the desired incubation period, perform a cytotoxicity assay. Common methods include:
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells.
-
MTT/XTT Assay: Measures the metabolic activity of viable cells.
-
Live/Dead Staining: Uses fluorescent dyes to differentiate between live and dead cells.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 (half-maximal inhibitory concentration).
Visualizations
Caption: Mechanism of this compound iron chelation.
Caption: General workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound, a new orally active iron chelator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a new orally active iron chelator - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. A Review on Iron Chelators in Treatment of Iron Overload Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | TargetMol [targetmol.com]
- 8. caymanchem.com [caymanchem.com]
Troubleshooting Deferitazole Solubility: A Technical Support Guide
For researchers, scientists, and drug development professionals, ensuring the accurate and consistent solubility of investigational compounds is paramount to experimental success. Deferitazole, a potent iron chelator, can present solubility challenges that may impact experimental outcomes. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is recommended. This compound has a high solubility in DMSO, up to 50 mg/mL (125.17 mM).[1] It is also sparingly soluble in ethanol (1-10 mg/mL) and slightly soluble in acetonitrile (0.1-1 mg/mL).[2]
Q2: I'm observing particulate matter in my this compound stock solution in DMSO. What should I do?
A2: If you observe particulates in your DMSO stock solution, sonication is recommended to aid dissolution.[1] Ensure the vial is tightly sealed and sonicate in a water bath until the solution is clear. If particulates persist, it may indicate that the solubility limit has been exceeded or that the compound requires gentle warming. Avoid excessive heat, which could degrade the compound.
Q3: My this compound precipitates when I dilute my DMSO stock solution into aqueous media (e.g., cell culture medium, PBS). How can I prevent this?
A3: Precipitation upon dilution into aqueous buffers is a common issue for compounds with low aqueous solubility. Here are several strategies to mitigate this:
-
Lower the final concentration: The most straightforward approach is to work with a lower final concentration of this compound in your aqueous medium.
-
Increase the DMSO concentration in the final solution: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is often tolerated. However, it is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any solvent effects.
-
Stepwise dilution: Instead of adding the DMSO stock directly to your final volume of aqueous media, try a stepwise dilution. First, dilute the stock into a smaller volume of media, vortex gently, and then add this intermediate dilution to the final volume.
-
Pre-warm the aqueous media: Warming the cell culture media or buffer to 37°C before adding the this compound stock can sometimes improve solubility.
Q4: Can I prepare a stock solution of this compound directly in an aqueous buffer?
A4: Due to its low aqueous solubility, preparing a concentrated stock solution of this compound directly in aqueous buffers like PBS is not recommended as it will likely result in poor dissolution. An organic solvent stock, such as DMSO, is the preferred starting point.
Q5: How should I store my this compound solutions?
A5: this compound in its pure form should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions in a solvent should be stored at -80°C for up to 1 year.[1] Avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation of the compound. It is best practice to aliquot the stock solution into smaller, single-use volumes.
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility | Molar Concentration (at max solubility) | Reference |
| DMSO | 50 mg/mL | 125.17 mM | [1] |
| Ethanol | 1-10 mg/mL (sparingly soluble) | Not specified | [2] |
| Acetonitrile | 0.1-1 mg/mL (slightly soluble) | Not specified | [2] |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., for a 50 mg/mL stock, add 1 mL of DMSO to 50 mg of this compound).
-
Dissolution: Vortex the tube for 30-60 seconds to facilitate dissolution.
-
Sonication (if necessary): If particulates are visible, place the sealed tube in a sonicator water bath and sonicate for 5-10 minutes, or until the solution is clear.[1]
-
Storage: Aliquot the stock solution into sterile, light-protected, single-use tubes and store at -80°C.
Protocol for Diluting this compound Stock into Aqueous Medium for Cell Culture
-
Thawing: Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warming Medium: Pre-warm the required volume of cell culture medium to 37°C.
-
Dilution: While gently vortexing the pre-warmed medium, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration. Ensure the final DMSO concentration is as low as possible and consistent across all experimental and control groups.
-
Final Mixing: Gently mix the final solution by inverting the tube or swirling the flask. Avoid vigorous shaking, which can cause foaming and protein denaturation.
-
Immediate Use: Use the freshly prepared this compound-containing medium immediately to minimize the risk of precipitation over time.
Visualizing the Troubleshooting Workflow and Mechanism of Action
To further aid researchers, the following diagrams illustrate the troubleshooting workflow for this compound solubility and the proposed signaling pathway for its mechanism of action as an iron chelator.
Caption: A flowchart for troubleshooting this compound solubility issues.
References
Preventing Deferitazole precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Deferitazole in cell culture media during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound (also known as FBS0701) is an orally active iron chelator.[1] In research, it is primarily used for studies related to iron metabolism and as an antimalarial agent.[1] Its ability to bind iron(III) with high affinity and selectivity makes it a valuable tool for investigating the roles of iron in various biological processes.[2]
Q2: I observed a precipitate in my cell culture medium after adding this compound. What could be the cause?
Precipitation of this compound in cell culture media can be triggered by several factors, often related to its physicochemical properties and interactions with media components. Common causes include:
-
pH-dependent solubility: this compound is a weakly basic compound, and its solubility can decrease as the pH of the medium increases, leading to precipitation.
-
High concentration: Exceeding the solubility limit of this compound in the media will cause it to precipitate.
-
Improper dissolution of stock solution: If the compound is not fully dissolved in the initial stock solution, it can precipitate upon dilution into the culture medium.
-
Interaction with media components: this compound's function as a metal chelator means it can interact with divalent and trivalent cations present in the media, such as calcium, magnesium, and iron, potentially forming insoluble complexes.[2]
-
Temperature fluctuations: Changes in temperature, such as repeated freeze-thaw cycles of stock solutions or warming of the media, can affect the solubility of this compound and other media components, leading to precipitation.[3][4]
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to identify and resolve issues with this compound precipitation in your cell culture experiments.
Step 1: Review Your Stock Solution Preparation
An improperly prepared stock solution is a frequent source of precipitation.
Issue: this compound did not fully dissolve in the solvent. Recommendation:
-
Ensure you are using an appropriate solvent. For many weakly basic compounds, a slightly acidic solvent can aid dissolution.
-
Gently warm the solution and vortex to ensure complete dissolution before adding it to your culture media.
-
Filter-sterilize the stock solution through a 0.22 µm filter to remove any undissolved particles.
Step 2: Optimize the Working Concentration
Exceeding the solubility limit of this compound in the final culture medium is a common cause of precipitation.
Issue: The final concentration of this compound is too high. Recommendation:
-
Perform a dose-response curve to determine the lowest effective concentration for your experimental goals.
-
If a high concentration is necessary, consider preparing a more concentrated stock solution and adding a smaller volume to the media to minimize solvent effects.
Step 3: Evaluate the Cell Culture Media Conditions
The composition and pH of your cell culture medium can significantly impact the solubility of this compound.
Issue: The pH of the medium is causing this compound to become insoluble. Recommendation:
-
Measure the pH of your complete culture medium after all supplements have been added. Standard cell culture media is typically buffered to a pH of 7.2-7.4.
-
When adding your this compound stock solution, add it dropwise while gently swirling the medium to allow for gradual pH equilibration and avoid localized areas of high concentration.
Issue: Interaction with metal ions in the media. Recommendation:
-
Be aware of the high concentrations of divalent cations like calcium and magnesium in certain media formulations (e.g., DMEM).
-
If precipitation persists, consider using a serum-free medium with a more defined composition to identify potential problematic interactions.
Data Presentation
The following table summarizes the key factors that can influence this compound precipitation in cell culture media and the expected outcome.
| Factor | Condition Leading to Precipitation | Recommended Action to Prevent Precipitation |
| pH | High pH (alkaline) of the final culture medium. | Ensure the medium is properly buffered. Add this compound stock solution slowly to allow for pH equilibration. |
| Concentration | Final concentration exceeds the solubility limit of this compound. | Determine the minimal effective concentration. Prepare a more concentrated stock to reduce the volume added. |
| Temperature | Repeated freeze-thaw cycles of the stock solution. Sudden temperature changes in the medium. | Aliquot the stock solution to avoid multiple freeze-thaw cycles. Pre-warm the medium to 37°C before adding the compound. |
| Media Components | High concentration of divalent and trivalent cations (e.g., Ca²⁺, Mg²⁺, Fe³⁺). | Be mindful of the media composition. Consider using a medium with lower concentrations of potentially interacting ions if issues persist. |
| Stock Solution | Incomplete dissolution of this compound in the solvent. | Use an appropriate solvent, gently warm and vortex to ensure complete dissolution. Filter-sterilize the stock solution. |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution and Adding to Cell Culture Media
This protocol provides a general guideline for preparing a stock solution of this compound and introducing it into cell culture media to minimize the risk of precipitation.
-
Determine the appropriate solvent: Based on the manufacturer's instructions or literature, select a suitable solvent for this compound. For weakly basic compounds, a solvent with a slightly acidic pH may be beneficial.
-
Prepare a concentrated stock solution:
-
Weigh the desired amount of this compound powder in a sterile conical tube.
-
Add the appropriate volume of the selected solvent to achieve a high-concentration stock solution (e.g., 10 mM or 100 mM).
-
Gently warm the tube in a 37°C water bath and vortex until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles.
-
-
Sterilize the stock solution:
-
Filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile tube.
-
-
Aliquot and store:
-
Aliquot the sterilized stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or as recommended by the manufacturer to avoid repeated freeze-thaw cycles.
-
-
Prepare the working solution in cell culture media:
-
Thaw a single aliquot of the this compound stock solution at room temperature or in a 37°C water bath.
-
Pre-warm the required volume of your complete cell culture medium to 37°C.
-
Calculate the volume of the stock solution needed to achieve your desired final concentration.
-
While gently swirling the pre-warmed medium, add the calculated volume of the this compound stock solution dropwise. This ensures rapid and even dispersal, preventing localized high concentrations that can lead to precipitation.
-
Visually inspect the medium for any signs of precipitation immediately after adding the compound and before applying it to your cells.
-
Visualizations
Troubleshooting Workflow for this compound Precipitation
Caption: A flowchart outlining the troubleshooting steps for this compound precipitation.
Potential Interactions of this compound in Cell Culture Media
Caption: Factors contributing to this compound precipitation in cell culture media.
References
Deferitazole Efficacy Enhancement: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with Deferitazole. The content is structured to offer actionable insights and detailed methodologies for improving the therapeutic efficacy of this oral iron chelator.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound, also known as FBS0701 or SPD-602, is an orally active iron chelator.[1][2] Its principal mechanism of action is its high affinity and selectivity for ferric iron (Fe³⁺).[2][3][4] By binding to iron, it forms a stable complex that can be excreted from the body, thereby reducing iron overload.[3] this compound scavenges iron from labile sources, such as citrate and albumin, with an efficiency comparable to other therapeutic iron chelators like deferasirox and deferiprone.[2][3][4]
Q2: Why were the Phase 2 clinical trials for this compound terminated?
The Phase 2 clinical trials for this compound in transfusional iron overload and beta-thalassemia were indeed terminated.[5] While the specific reasons for the termination have not been publicly disclosed by the sponsors, clinical trials can be discontinued for various reasons, including but not limited to:
-
Poor accrual: Difficulty in recruiting a sufficient number of eligible patients.[6][7]
-
Strategic or financial decisions: The sponsoring company may shift its priorities or face funding challenges.[8]
-
Lack of efficacy: The drug may not be achieving the desired therapeutic effect in the patient population.[7]
-
Safety concerns: The emergence of unexpected or severe adverse events.[7]
Without a definitive statement from the manufacturer, any discussion on the exact cause remains speculative. Researchers should consider these possibilities when designing their own in vivo studies.
Q3: What are the known signaling pathways affected by iron chelation that could be relevant to this compound's in vivo effects?
Beyond its direct role in iron removal, the therapeutic and potential adverse effects of this compound are likely linked to the modulation of iron-sensitive signaling pathways. Two key pathways identified to be influenced by iron chelation are:
-
Nuclear Factor-kappa B (NF-κB) Signaling: Iron can act as a pro-inflammatory molecule by inducing NF-κB activation.[9] Iron chelators, by reducing intracellular iron levels, can inhibit the activation of the NF-κB pathway.[9][10] This can lead to a downregulation of inflammatory responses and the expression of cellular adhesion molecules.[10] Some studies have shown that the iron chelator deferasirox acts as a potent NF-κB inhibitor.[11][12]
-
Hypoxia-Inducible Factor-1α (HIF-1α) Signaling: Iron is a crucial cofactor for the prolyl hydroxylase (PHD) enzymes that target HIF-1α for degradation under normal oxygen conditions.[13] By chelating iron, this compound can inhibit PHD activity, leading to the stabilization and accumulation of HIF-1α, even in the presence of oxygen (a state known as pseudo-hypoxia).[13][14] This can trigger the transcription of various genes involved in processes like angiogenesis and erythropoiesis.[15]
Troubleshooting Guide: Improving this compound In Vivo Efficacy
This guide provides strategies to address common challenges in achieving optimal in vivo efficacy with this compound.
| Problem | Potential Cause | Troubleshooting Strategy | Experimental Protocol |
| Suboptimal reduction in iron levels | Insufficient bioavailability or rapid metabolism of this compound. | 1. Dosing Regimen Optimization: Explore alternative dosing schedules, such as twice-daily or every-other-day administration, which has been shown to be effective for other oral iron chelators in animal models.[16] 2. Combination Therapy: Co-administer this compound with another iron chelator that has a different mechanism of action or distribution profile (e.g., deferoxamine). | See "Experimental Protocol 1: Dosing Regimen and Combination Therapy" |
| 3. Bioavailability Enhancement: Co-administer with agents that may improve absorption, although specific enhancers for this compound are not yet identified. | See "Experimental Protocol 2: Bioavailability Enhancement" | ||
| High variability in therapeutic response between subjects | Genetic differences in drug metabolism or individual variations in diet and gut microbiome. | 1. Subject Stratification: Group animals based on baseline iron levels and genetic background if known. 2. Controlled Diet: Provide a standardized diet to all animals to minimize variations in iron intake and absorption. | N/A |
| Observed adverse effects at therapeutic doses | Off-target effects or excessive iron depletion. | 1. Dose De-escalation: Gradually reduce the dose to find the minimum effective dose with an acceptable safety profile. 2. Monitor for Mineral Deficiencies: As this compound can bind other divalent cations, monitor for deficiencies in essential minerals like zinc and copper.[3][4] | N/A |
| Lack of correlation between in vitro and in vivo results | Poor pharmacokinetic properties of this compound (e.g., high first-pass metabolism). | 1. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct a thorough PK/PD study to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile in your animal model.[17][18] 2. Formulation Development: Investigate alternative formulations, such as encapsulation in nanoparticles, to improve stability and delivery. | See "Experimental Protocol 3: Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis" |
Quantitative Data Summary
The following tables summarize key physicochemical and preclinical data for this compound and comparative data for other iron chelators.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₅NO₇S | [2] |
| Molecular Weight | 399.46 g/mol | [2] |
| Iron (Fe³⁺) Binding Affinity (log β₂) ** | 33.39 ± 0.03 | [2][3][4] |
| pFe³⁺ | 22.3 | [2][3][4] |
| Copper (Cu²⁺) Binding Affinity (log β₂) | 25.5 | [3][4] |
| Aluminum (Al³⁺) Binding Affinity (log β₂) | 26.68 | [3][4] |
| Lanthanum (La³⁺) Binding Affinity (log β₂) ** | 21.55 | [3][4] |
Table 2: Comparative In Vivo Efficacy of Oral Iron Chelators in Animal Models
| Drug | Animal Model | Dose | Key Efficacy Endpoint | Result | Reference |
| Deferiprone | Ceruloplasmin/Hephaestin-deficient mice (retinal iron accumulation) | ~150 mg/kg/day in drinking water | Protection against retinal degeneration | Marked protection observed | [19] |
| Deferasirox | Diabetic ketoacidotic mice (mucormycosis model) | 10 mg/kg twice daily (oral gavage) | Survival | Protective compared to placebo | [16] |
| Deferasirox | Neutropenic mice (mucormycosis model) | 10 mg/kg twice every other day (oral gavage) | Survival | Significantly improved time to death compared to placebo | [16] |
| Deferasirox | Mice with leukemia and secondary iron overload | Not specified | Survival | Longer survival compared to control | [20] |
Note: Specific in vivo efficacy data for this compound in animal models of iron overload is limited in publicly available literature. The data presented for other chelators can serve as a benchmark for designing and evaluating this compound studies.
Experimental Protocols
Experimental Protocol 1: Dosing Regimen and Combination Therapy in a Murine Model of Iron Overload
-
Animal Model: Use a validated mouse model of iron overload, such as mice receiving iron-dextran injections or a diet supplemented with carbonyl iron.
-
Grouping: Divide mice into the following groups (n=8-10 per group):
-
Vehicle control (e.g., 0.5% hydroxypropylcellulose in water)
-
This compound (e.g., 20 mg/kg, once daily, oral gavage)
-
This compound (e.g., 10 mg/kg, twice daily, oral gavage)
-
Deferoxamine (e.g., 50 mg/kg, once daily, intraperitoneal injection)
-
This compound (20 mg/kg, once daily) + Deferoxamine (50 mg/kg, once daily)
-
-
Administration: Administer treatments for a predefined period (e.g., 4-8 weeks).
-
Monitoring: Monitor animal weight and general health daily. Collect blood samples weekly to measure serum ferritin and liver enzymes.
-
Endpoint Analysis: At the end of the study, harvest tissues (liver, spleen, heart) to measure iron concentration using atomic absorption spectrometry or colorimetric assays.
Experimental Protocol 2: General Protocol for Assessing Bioavailability Enhancement
-
Animal Model and Grouping: Use healthy mice and divide them into groups (n=6 per group):
-
This compound alone
-
This compound + potential enhancer (e.g., ascorbic acid)
-
-
Administration: Administer a single oral dose of this compound with or without the enhancer.
-
Blood Sampling: Collect serial blood samples at various time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) post-dosing.
-
Analysis: Measure plasma concentrations of this compound using a validated LC-MS/MS method.
-
Pharmacokinetic Calculation: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC to determine if the enhancer improved bioavailability.
Experimental Protocol 3: Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis
-
Animal Model: Use the target animal model for your efficacy studies.
-
Dose Escalation: Administer single escalating doses of this compound to different groups of animals.
-
PK Analysis: Collect serial blood samples and analyze for drug concentration as described in Protocol 2.
-
PD Analysis: At each dose level, measure a relevant pharmacodynamic marker, such as 24-hour urinary iron excretion.
-
Modeling: Correlate the pharmacokinetic parameters (e.g., AUC) with the pharmacodynamic response to establish a dose-response relationship.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's primary mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound, a new orally active iron chelator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a new orally active iron chelator - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Premature Clinical Trial Discontinuation in the Era of Immune Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Early Termination of Oncology Clinical Trials in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Premature discontinuation of clinical trial for reasons not related to efficacy, safety, or feasibility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling role of iron in NF-kappa B activation in hepatic macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. ashpublications.org [ashpublications.org]
- 12. research.monash.edu [research.monash.edu]
- 13. Flavonoids-induced accumulation of hypoxia-inducible factor (HIF)-1alpha/2alpha is mediated through chelation of iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Desferrioxamine, an iron chelator, enhances HIF-1alpha accumulation via cyclooxygenase-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. The iron chelator deferasirox protects mice from mucormycosis through iron starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preclinical Pharmacology - Pharmacological Testing | Altasciences [altasciences.com]
- 18. Clinical pharmacology of deferasirox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Oral Iron Chelator Deferiprone Protects against Iron Overload–Induced Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Deferasirox shows in vitro and in vivo antileukemic effects on murine leukemic cell lines regardless of iron status - PubMed [pubmed.ncbi.nlm.nih.gov]
Deferitazole Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing dose-response curve experiments using Deferitazole. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound, also known as FBS0701, is an orally active iron chelator.[1] Its primary mechanism of action is to bind to ferric iron (Fe³⁺) with high affinity and selectivity, forming a stable complex that can be excreted from the body.[2] By chelating excess iron, this compound reduces the labile iron pool within cells, thereby mitigating iron-induced oxidative stress.
Q2: What is the recommended solvent and storage condition for this compound?
For in vitro experiments, this compound can be dissolved in DMSO. For long-term storage, it is recommended to store the compound as a solid at -20°C. For short-term storage, 0-4°C is acceptable.
Q3: What are the known off-target effects of this compound?
While this compound has a high selectivity for iron(III), it can also bind to other trivalent metals such as aluminum(III) and lanthanum(III). Its affinity for common divalent cations is lower, with the exception of copper(II). Researchers should consider the potential for these interactions in their experimental systems.
Q4: Are there any known downstream signaling pathways affected by this compound?
The primary effect of this compound is the reduction of cellular iron. This can indirectly affect various signaling pathways that are sensitive to oxidative stress. By reducing the iron available to catalyze the formation of reactive oxygen species (ROS) via the Fenton reaction, this compound can help to mitigate downstream cellular damage.
Caption: Mechanism of this compound in reducing cellular oxidative stress.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell seeding density. | Ensure a homogenous cell suspension and use a multichannel pipette for seeding. |
| Pipetting errors when adding this compound. | Use calibrated pipettes and perform serial dilutions carefully. Consider using a robotic liquid handler for high-throughput experiments. | |
| Edge effects on the microplate. | Avoid using the outer wells of the plate or fill them with sterile media/PBS to maintain humidity. | |
| No observable dose-response | This compound concentration is too low or too high. | Widen the range of concentrations tested. A common starting range is 1 nM to 10 µM. |
| Incorrect assay endpoint. | Ensure the chosen assay (e.g., cell viability, ferritin levels) is appropriate to measure the effects of iron chelation in your cell type. | |
| Insufficient incubation time. | Optimize the incubation time to allow for this compound to exert its effects. This may range from 24 to 72 hours depending on the cell line and assay. | |
| Unexpected increase in signal at high concentrations (Hormesis-like effect) | Off-target effects or cellular stress responses. | Carefully re-examine the data. Consider if the assay itself is being interfered with at high compound concentrations. |
| Compound precipitation. | Visually inspect the wells for any signs of precipitation. If observed, prepare fresh dilutions and consider using a different solvent or lower concentrations. | |
| Inconsistent results between experiments | Variation in cell passage number or health. | Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. |
| Different lots of this compound or reagents. | Record the lot numbers of all reagents used. If a new lot is introduced, perform a bridging experiment to ensure consistency. | |
| Instability of this compound in solution. | Prepare fresh stock solutions of this compound for each experiment and avoid repeated freeze-thaw cycles. |
Experimental Protocols
General Protocol for In Vitro Dose-Response Curve Generation
This protocol provides a general framework. Specific parameters should be optimized for your cell line and experimental goals.
Caption: A typical workflow for a this compound dose-response experiment.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Adhesion: Incubate the plate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X concentrated stock of the highest this compound concentration. Perform a serial dilution to generate a range of concentrations.
-
Treatment: Carefully remove the existing media from the wells and add the prepared this compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Return the plate to the incubator for the optimized duration.
-
Assay: Perform the chosen assay according to the manufacturer's instructions.
-
Data Analysis: Subtract the background reading (media only) from all wells. Normalize the results to the vehicle control wells (representing 100% viability or activity). Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine metrics like IC₅₀ or EC₅₀.
Quantitative Data Summary
The following tables summarize pharmacokinetic and dose-ranging data from clinical studies of this compound (FBS0701).
Table 1: Pharmacokinetic Parameters from a Phase 1 Dose-Escalation Study
| Dose (mg/kg/day for 7 days) | Cmax (ng/mL) | Tmax (hours) | t½ (hours) |
| 3 | 700 | 1.0 - 1.5 | ~19 |
| 8 | 1,800 | 1.0 - 1.5 | ~19 |
| 16 | 3,500 | 1.0 - 1.5 | ~19 |
| 32 | 7,000 | 1.0 - 1.5 | ~19 |
Data from a study in patients with transfusional iron overload. Cmax and t½ showed dose-proportionality.
Table 2: Dose Levels from a Phase 2 Study
| Dose Group | This compound Dose (mg/kg/day) | Duration | Key Finding |
| 1 | 14.5 | 24 weeks | Generally well tolerated. |
| 2 | 29 | 24 weeks | A clear dose-response was observed. |
This study was conducted in adults with transfusional iron overload.
References
Common adverse events with Deferitazole in clinical trials
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding common adverse events observed during clinical trials of Deferitazole (formerly FBS0701).
Frequently Asked Questions (FAQs)
Q1: What is the overall safety profile of this compound based on clinical trial data?
A1: Based on a 24-week, multicenter phase 2 study, this compound was generally well-tolerated in adults with transfusional iron overload.[1][2] No drug-related serious adverse events were reported, and the observed adverse events did not show a dependency on the dose administered (14.5 mg/kg/d or 29 mg/kg/d) in terms of frequency or severity.[1]
Q2: What are the most common adverse events associated with this compound?
A2: The most frequently reported treatment-related adverse events are gastrointestinal.[1] Flatulence was the most common, occurring in 12% of patients.[1] Other gastrointestinal issues such as nausea, vomiting, abdominal pain, and diarrhea were each reported in less than 5% of patients.[1]
Q3: Have any renal adverse events been observed with this compound?
A3: In the phase 2 study, mean serum creatinine levels did not show a significant change from baseline.[1] There was one reported case of a patient with pre-existing reduced creatinine clearance whose serum creatinine increased during treatment with the 29 mg/kg/d dose. This increase was reversible upon discontinuation of the drug, and the patient was able to resume treatment at a lower dose (14.5 mg/kg/d) without recurrence.[1]
Q4: Were there any hepatic adverse events noted in the clinical trials?
A4: An increase in transaminases was observed in 16% of patients.[1] However, this finding was confounded by the fact that three of the affected patients acquired Hepatitis C Virus (HCV) during the study from a single blood bank, and five others had abnormal baseline Alanine Aminotransferase (ALT) levels.[1]
Q5: Are there any other notable adverse events to be aware of?
A5: Mild and transient arthralgias (joint pain) were reported by one patient in each of the two dosage groups during the phase 2 trial.[1]
Troubleshooting Guides for Common Adverse Events
This section provides guidance for managing common adverse events that may be encountered during experiments with this compound.
Gastrointestinal Disturbances (Nausea, Vomiting, Abdominal Pain, Diarrhea, Flatulence)
-
Symptom: Mild to moderate gastrointestinal discomfort.
-
Troubleshooting Steps:
-
Assess Severity and Frequency: Document the onset, duration, and severity of the symptoms.
-
Consider Co-administration with Food: While not specified in the provided trial data, administering oral chelators with food can sometimes mitigate gastrointestinal upset. This should be tested in a controlled manner.
-
Dose Evaluation: Although adverse events were not found to be dose-dependent in the phase 2 trial, if symptoms are persistent, consider evaluating if a lower effective dose can be administered.
-
Rule out Other Causes: Investigate other potential causes of gastrointestinal distress, such as concurrent medications or underlying conditions.
-
Elevated Transaminases
-
Symptom: Increase in liver transaminase levels (ALT, AST).
-
Troubleshooting Steps:
-
Baseline and Regular Monitoring: Ensure baseline liver function tests are recorded prior to initiation of this compound. Monitor liver enzymes regularly during the experiment.
-
Investigate Underlying Causes: As seen in the clinical trial, rule out other potential causes for elevated transaminases, such as viral infections (e.g., HCV) or other hepatotoxic agents.[1]
-
Temporary Discontinuation: In the clinical trial, for patients with elevated transaminases, the drug was temporarily discontinued, and levels were monitored. The treatment was restarted once levels stabilized.[1]
-
Quantitative Data Summary
The following table summarizes the incidence of treatment-related adverse events from the phase 2 clinical trial of this compound (FBS0701).[1]
| Adverse Event Category | Specific Adverse Event | Incidence (%) | Notes |
| Gastrointestinal | Flatulence | 12% | Most common gastrointestinal event. |
| Nausea | < 5% | Mild and self-limited. | |
| Vomiting | < 5% | Mild and self-limited. | |
| Abdominal Pain | < 5% | Mild and self-limited. | |
| Diarrhea | < 5% | Mild and self-limited. | |
| Hepatic | Increased Transaminases | 16% | Confounded by HCV infection and abnormal baseline ALT. |
| Renal | Increased Serum Creatinine | Isolated Case | Reversible upon dose reduction. |
| Musculoskeletal | Arthralgia | ~4% (1 patient per group) | Mild and transient. |
Experimental Protocols
Phase 2 Clinical Trial Methodology for this compound (FBS0701) [1]
-
Study Design: A 24-week, multicenter, randomized phase 2 study.
-
Patient Population: 51 adult patients with transfusional iron overload.
-
Randomization and Dosing: Patients were stratified by their transfusional iron intake and randomized to receive one of two doses of this compound:
-
14.5 mg/kg/d
-
29 mg/kg/d
-
-
Primary Endpoints: The primary endpoints of the study were safety, tolerability, and pharmacodynamics of this compound.
-
Safety Monitoring:
-
Adverse events were monitored and recorded throughout the study.
-
Serum creatinine levels were monitored to assess renal function.
-
Liver transaminase levels were monitored to assess hepatic function.
-
-
Efficacy Assessment:
-
The change in liver iron concentration (LIC) from baseline was measured at 24 weeks.
-
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound in reducing iron overload.
Troubleshooting Workflow for Adverse Events
Caption: Logical workflow for troubleshooting common adverse events.
References
Validation & Comparative
Deferitazole's Antimalarial Profile: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antimalarial activity of Deferitazole (also known as FBS-0701), an orally active iron chelator, with other established antimalarial agents. The following sections present quantitative data, detailed experimental protocols, and visualizations of the proposed mechanism of action to offer an objective evaluation of this compound's potential as an antimalarial therapeutic.
Comparative Efficacy of Antimalarial Agents
The in vitro and in vivo efficacy of this compound has been evaluated against Plasmodium species and compared with other iron chelators and standard antimalarial drugs.
In Vitro Activity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in inhibiting parasite growth in a laboratory setting. This compound demonstrates notable activity against Plasmodium falciparum.[1][2][3][4]
| Compound | Drug Class | Target Organism | IC50 | Reference Strain(s) |
| This compound (FBS-0701) | Iron Chelator | Plasmodium falciparum | 6 µM | Not Specified |
| Deferiprone | Iron Chelator | Plasmodium falciparum | 15 µM | Not Specified |
| Desferrioxamine | Iron Chelator | Plasmodium falciparum | 30 µM | Not Specified |
| Chloroquine | 4-aminoquinoline | P. falciparum (sensitive) | 15-30 nM | 3D7, FCR-3 |
| Chloroquine | 4-aminoquinoline | P. falciparum (resistant) | >100 nM | Not Specified |
| Artemisinin | Sesquiterpene lactone | P. falciparum | 2.2-124 nM | Not Specified |
| Dihydroartemisinin | Artemisinin derivative | P. falciparum | 0.25-4.56 nM | Clinical Isolates |
In Vivo Activity
Preclinical studies in murine models provide insights into the drug's efficacy in a living organism. This compound has shown significant promise in a lethal malaria model.[1][2][3][4]
| Compound | Animal Model | Parasite Strain | Dosage | Outcome |
| This compound (FBS-0701) | Mouse | Plasmodium yoelii 17XL (lethal) | 100 mg/kg (single oral dose) | Cure |
| This compound (FBS-0701) | Mouse | Plasmodium berghei | 100 mg/kg (single dose) | Reduced day 3 parasitemia, prolonged survival (not curative) |
| Chloroquine | Mouse | Plasmodium berghei | Not Specified | Effective in suppressing parasitemia |
| Artemisinin | Mouse | Not Specified | Not Specified | Rapid parasite clearance |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on standard methods for antimalarial drug testing.
In Vitro Susceptibility Testing: SYBR Green I-based Assay
This method is widely used to determine the IC50 of antimalarial compounds.
-
Parasite Culture: Plasmodium falciparum strains (e.g., 3D7 for chloroquine-sensitive or Dd2 for resistant) are maintained in continuous culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Preparation: The test compounds are serially diluted in culture medium to achieve a range of concentrations.
-
Assay Plate Setup: In a 96-well plate, synchronized ring-stage parasites are added to wells containing the drug dilutions. Control wells with no drug are also included.
-
Incubation: The plate is incubated for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with parasitic DNA.
-
Fluorescence Reading: The fluorescence intensity is measured using a microplate reader. The intensity is proportional to the amount of parasitic DNA, indicating parasite growth.
-
Data Analysis: The fluorescence readings are plotted against the drug concentrations, and the IC50 value is calculated using a non-linear regression model.
In Vivo Efficacy Testing: Murine Malaria Model (Peters 4-Day Suppressive Test)
This model assesses the ability of a compound to suppress parasitemia in infected mice.
-
Animal Model: Swiss albino mice are typically used.
-
Infection: Mice are inoculated intraperitoneally with Plasmodium berghei or Plasmodium yoelii infected red blood cells.
-
Drug Administration: The test compound is administered orally or subcutaneously once daily for four consecutive days, starting on the day of infection. A control group receives the vehicle only.
-
Monitoring: Thin blood smears are prepared from the tail blood of each mouse on day 4 post-infection. The smears are stained with Giemsa and the percentage of parasitized red blood cells is determined by microscopy.
-
Data Analysis: The average parasitemia of the treated group is compared to the control group to calculate the percentage of parasite growth inhibition.
Mechanism of Action and Signaling Pathways
Iron Chelation Pathway
The primary antimalarial mechanism of this compound and other iron chelators is the deprivation of iron from the Plasmodium parasite, which is essential for its growth and replication. Iron is a critical cofactor for many enzymes, including ribonucleotide reductase, which is vital for DNA synthesis.[5] By chelating intracellular iron, this compound effectively starves the parasite of this essential nutrient, leading to the inhibition of DNA replication and ultimately, parasite death.
Caption: Proposed mechanism of this compound's antimalarial activity.
Experimental Workflow: In Vitro IC50 Determination
The following diagram outlines the typical workflow for determining the half-maximal inhibitory concentration (IC50) of an antimalarial compound in the laboratory.
Caption: Standard workflow for in vitro antimalarial drug screening.
References
- 1. Antimalarial iron chelator, FBS0701, shows asexual and gametocyte Plasmodium falciparum activity and single oral dose cure in a murine malaria model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimalarial Iron Chelator, FBS0701, Shows Asexual and Gametocyte Plasmodium falciparum Activity and Single Oral Dose Cure in a Murine Malaria Model | PLOS One [journals.plos.org]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. researchgate.net [researchgate.net]
- 5. Mode of action of iron (III) chelators as antimalarials: II. Evidence for differential effects on parasite iron-dependent nucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Deferitazole: An Emerging Oral Iron Chelator in Comparative Analysis with Established Therapies
For Researchers, Scientists, and Drug Development Professionals
The management of chronic iron overload, a serious consequence of certain genetic anemias and frequent blood transfusions, relies on effective iron chelation therapy. For decades, deferoxamine, deferiprone, and deferasirox have been the cornerstones of treatment. This guide provides a comparative analysis of these established iron chelators, alongside an objective evaluation of deferitazole, a novel, orally active iron chelator that has been in clinical development.
Comparative Efficacy of Iron Chelators
The efficacy of iron chelators is primarily assessed by their ability to reduce serum ferritin levels and liver iron concentration (LIC), key indicators of total body iron stores. The following table summarizes key efficacy and safety data from clinical studies of deferoxamine, deferiprone, and deferasirox. Data for this compound from comparative clinical trials is not yet available, as phase 2 trials were terminated.[1]
| Feature | Deferoxamine (DFO) | Deferiprone (DFP) | Deferasirox (DFX) | This compound (FBS0701) |
| Administration | Subcutaneous or intravenous infusion[2] | Oral[3] | Oral[4] | Oral[5] |
| Mechanism | Hexadentate chelator, binds iron in a 1:1 ratio[6] | Bidentate chelator, binds iron in a 3:1 ratio | Tridentate chelator, binds iron in a 2:1 ratio[2] | High affinity and selectivity for iron(III)[7][8] |
| Efficacy | Effective in reducing serum ferritin and LIC[9] | Demonstrated non-inferiority to deferoxamine in reducing LIC and serum ferritin[10][11] | Effective in reducing serum ferritin and LIC[4][12][13] | Preclinical studies show promise; clinical efficacy data is limited.[7][14] |
| Serum Ferritin Reduction | Significant reductions observed in various patient populations.[9] | In a meta-analysis, 76% of patients had a decrease in serum ferritin.[3] In a study of pediatric patients, serum ferritin levels decreased from a mean of 4,677.8 to 3,363.9 µg/L.[15] | A dose of 30-40 mg/kg/day reduces serum ferritin levels.[4] In one study, a dose of 30 mg/kg/day reduced serum ferritin by about 1,200 ng/mL over one year.[4] | Not available from comparative clinical trials. |
| Liver Iron Concentration (LIC) Reduction | Effective in reducing LIC.[10] | In a non-inferiority study, the mean change in LIC was -4.04 mg/g dry weight.[10] | A dose of 30-40 mg/kg/day reduces LIC.[4] In one study, a dose of 30 mg/kg/day led to a fall in LIC of 8.9 mg Fe/g dry weight over one year.[4] | Not available from comparative clinical trials. |
| Common Adverse Events | Injection site reactions, auditory and visual disturbances.[16] | Agranulocytosis, neutropenia, gastrointestinal symptoms, arthralgia.[10][17] | Gastrointestinal disturbances, skin rash, non-progressive increases in serum creatinine, elevations in liver enzymes.[2][4] | Not available from extensive clinical trials. |
Experimental Protocols
The evaluation of iron chelator efficacy typically involves prospective, randomized, open-label, or double-blind clinical trials. Key aspects of the methodologies from cited studies include:
-
Patient Population: Patients with transfusional iron overload, such as those with β-thalassemia, sickle cell disease, or myelodysplastic syndromes.[4][10][13]
-
Treatment Arms: Patients are randomized to receive the investigational chelator or a standard-of-care comparator (e.g., deferoxamine).[10]
-
Dosage: Dosing is often based on body weight and adjusted based on serum ferritin levels and transfusional iron intake.[4][13]
-
Primary Endpoints: The primary efficacy endpoint is often the change from baseline in liver iron concentration (LIC) after a specified treatment period (e.g., 12 months), assessed by methods such as R2* magnetic resonance imaging (MRI).[10]
-
Secondary Endpoints: Secondary endpoints typically include the change from baseline in serum ferritin, cardiac T2* MRI (to assess cardiac iron), and safety assessments.[10]
-
Safety Monitoring: Regular monitoring of adverse events, complete blood counts (especially for neutropenia with deferiprone), serum creatinine, and liver function tests is crucial.[4][10][17]
Mechanism of Action and Experimental Workflow
To visualize the underlying principles of iron chelation and the process of evaluating these drugs, the following diagrams are provided.
Caption: General mechanism of action for iron chelators.
Caption: A simplified workflow for a clinical trial evaluating an iron chelator.
This compound: A Promising but Undeveloped Candidate
This compound (also known as FBS0701) is an orally active iron chelator that has shown promise in preclinical studies.[5][7] It demonstrates high affinity and selectivity for iron(III).[7][8] In preclinical models, this compound was shown to scavenge iron from labile sources with an efficiency comparable to that of deferasirox, deferiprone, and deferoxamine.[7] The resulting iron complex is stable under physiological conditions and does not appear to undergo redox cycling, which is a desirable safety feature.[7]
Despite these promising preclinical findings, the clinical development of this compound has been challenging. While it entered phase 1 and 2 clinical trials for transfusional iron overload and beta-thalassemia, some phase 2 trials were terminated.[1][18] As a result, there is a lack of robust, publicly available clinical data to definitively establish its efficacy and safety profile in humans and to allow for a direct comparison with the approved iron chelators.
Conclusion
Deferoxamine, deferiprone, and deferasirox remain the standards of care for the treatment of chronic iron overload, each with a well-documented efficacy and safety profile. While this compound has a promising preclinical profile and a convenient oral route of administration, its clinical development has not progressed to a point where its efficacy and safety can be definitively compared to the established therapies. Further clinical research would be necessary to fully elucidate the therapeutic potential of this compound in the management of iron overload.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A Review on Iron Chelators in Treatment of Iron Overload Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Meta-analytic review of the clinical effectiveness of oral deferiprone (L1) - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Deferasirox: appraisal of safety and efficacy in long-term therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Comparison of Treatment Effects of Different Iron Chelators in Experimental Models of Sepsis [mdpi.com]
- 7. This compound, a new orally active iron chelator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. dovepress.com [dovepress.com]
- 10. ashpublications.org [ashpublications.org]
- 11. Compare the Efficacy and Safety of Deferoxamine, Deferasirox, and Deferiprone in Patients With Sickle Cell Disease or Transfusion-Dependent Anemia: A Network Meta-Analysis of Randomized Control Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of deferasirox at low and high iron burdens: results from the EPIC magnetic resonance imaging substudy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of deferasirox, an oral iron chelator, in heavily iron-overloaded patients with beta-thalassaemia: the ESCALATOR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preclinical and clinical development of deferitrin, a novel, orally available iron chelator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy and safety of deferiprone (Ferriprox), an oral iron-chelating agent, in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Deferoxamine - Wikipedia [en.wikipedia.org]
- 17. ashpublications.org [ashpublications.org]
- 18. go.drugbank.com [go.drugbank.com]
A Head-to-Head Comparison of Iron Chelators: Deferitazole and Desferrioxamine
For Researchers, Scientists, and Drug Development Professionals
Iron chelation therapy is a cornerstone in the management of chronic iron overload, a condition that can lead to significant morbidity and mortality if left untreated. For decades, desferrioxamine has been the standard of care, but its parenteral route of administration has driven the search for effective oral agents. This guide provides a head-to-head comparison of the investigational oral iron chelator, Deferitazole, and the established parenteral agent, desferrioxamine. Due to the limited availability of clinical data for this compound following the termination of its phase 2 trials, this comparison will also include the widely used oral iron chelator, Deferasirox, to provide a more comprehensive clinical context.
Mechanism of Action and Physicochemical Properties
Both this compound and desferrioxamine act by binding to excess iron in the body, forming stable complexes that can be excreted, thereby reducing iron-mediated organ damage.[1][2]
This compound , also known as FBS0701, is a novel, orally active iron chelator.[2][3] It is a polyether derivative of desazadesferrithiocin.[4] Preclinical studies have shown that this compound has a high affinity and selectivity for ferric iron (Fe³⁺).[3][4] The resulting iron complex is stable under physiological conditions and does not appear to undergo redox cycling.[4]
Desferrioxamine , a siderophore produced by the bacterium Streptomyces pilosus, has a strong affinity for trivalent (ferric) iron, forming a stable complex called ferrioxamine.[1][5][6] This complex is then readily excreted by the kidneys.[1][5] One hundred milligrams of desferrioxamine can bind approximately 8.5 mg of ferric iron.[1] It chelates iron from ferritin and hemosiderin but not from transferrin, hemoglobin, or cytochromes.[7]
The following diagram illustrates the general mechanism of iron chelation therapy.
Caption: General Mechanism of Iron Chelation Therapy.
Pharmacokinetic Profile
The route of administration and pharmacokinetic properties of these chelators differ significantly, impacting patient adherence and clinical use.
| Parameter | This compound | Desferrioxamine | Deferasirox |
| Route of Administration | Oral[2] | Subcutaneous or Intravenous Infusion[1][5] | Oral[8][9] |
| Bioavailability | Orally active[2] | Poor oral absorption[1] | ~70% (oral suspension)[8] |
| Protein Binding | Data not available | <10% bound to serum proteins[1] | ~99% (mainly albumin)[8] |
| Metabolism | Data not available | Primarily by plasma enzymes[1] | Glucuronidation (main pathway), minor oxidative metabolism[8] |
| Primary Excretion Route | Fecal (preclinical)[10] | Renal (as ferrioxamine)[1] | Biliary/Fecal[8][9] |
Clinical Efficacy and Safety
Clinical trial data for this compound is limited. It entered Phase 1 and 2 clinical trials for transfusional iron overload and beta-thalassemia, but these trials were terminated.[11][12] In contrast, desferrioxamine and deferasirox have extensive clinical data.
Efficacy Data
| Endpoint | This compound | Desferrioxamine | Deferasirox |
| Serum Ferritin Reduction | Limited clinical data available. | Effective in reducing serum ferritin levels.[13][14] | Demonstrates significant reduction in serum ferritin levels, shown to be non-inferior and in some studies superior to desferrioxamine.[13][15] |
| Liver Iron Concentration (LIC) Reduction | Limited clinical data available. | Effective in reducing LIC.[16] | Effective in reducing LIC, with dose-dependent reductions observed.[16] |
| Cardiac Iron Removal | Limited clinical data available. | Effective in removing cardiac iron.[15] | Non-inferior to desferrioxamine for myocardial iron removal.[15] |
A randomized controlled trial comparing deferasirox and desferrioxamine in patients with β-thalassemia major demonstrated the non-inferiority of deferasirox for myocardial iron removal.[15] Another study in sickle cell disease patients showed similar dose-dependent reductions in liver iron concentration over one year for both drugs.[16]
Safety and Tolerability
| Adverse Events | This compound | Desferrioxamine | Deferasirox |
| Common | Limited clinical data available. | Injection site reactions (pain, swelling, redness), gastrointestinal upset, rash.[6][17] | Gastrointestinal disturbances (abdominal pain, nausea, vomiting, diarrhea), skin rash, non-progressive increases in serum creatinine.[16][18] |
| Serious | Limited clinical data available. | Auditory and ocular toxicity, growth retardation (with chronic use), acute respiratory distress syndrome (with high IV doses).[7][17] | Renal toxicity (including acute kidney injury), hepatic toxicity, gastrointestinal hemorrhage, bone marrow suppression.[18][19] |
The following diagram outlines a simplified experimental workflow for a comparative clinical trial of iron chelators.
Caption: Simplified Clinical Trial Workflow for Iron Chelators.
Experimental Protocols
Detailed protocols for clinical trials comparing iron chelators are crucial for interpreting and replicating findings. Below is a generalized protocol based on published studies comparing deferasirox and desferrioxamine.
Study Title: A Randomized, Open-Label, Comparative Study of the Efficacy and Safety of an Investigational Iron Chelator versus Desferrioxamine in Patients with Transfusional Iron Overload.
1. Patient Population:
-
Inclusion Criteria: Patients aged 2 years and older with a diagnosis of transfusion-dependent anemia (e.g., β-thalassemia, sickle cell disease) and evidence of chronic iron overload, defined by a liver iron concentration (LIC) ≥ 7 mg Fe/g dry weight and/or serum ferritin > 1000 ng/mL.[15][16]
-
Exclusion Criteria: Significant renal or hepatic impairment at baseline, known hypersensitivity to the study drugs.[18]
2. Study Design:
-
A multicenter, randomized, open-label, parallel-group study.[15][16]
-
Patients are randomized in a 1:1 or 2:1 ratio to receive either the investigational oral chelator or subcutaneous desferrioxamine for a duration of 52 weeks.[16]
3. Dosing and Administration:
-
Investigational Arm (e.g., Deferasirox): Starting dose of 20-30 mg/kg/day, administered orally once daily. Dose adjustments are made based on monthly serum ferritin trends and safety assessments.[16][20]
-
Control Arm (Desferrioxamine): Dose of 20-60 mg/kg/day, administered via subcutaneous infusion over 8-12 hours, 5-7 days per week.[16]
4. Efficacy Assessments:
-
Primary Endpoint: Change in LIC from baseline to 52 weeks, assessed by R2* magnetic resonance imaging (MRI) or liver biopsy.[15][16]
-
Secondary Endpoints: Change in serum ferritin levels from baseline, change in myocardial T2* (for cardiac iron assessment), and total body iron excretion.[15]
5. Safety Assessments:
-
Monitoring of adverse events at each visit.
-
Regular laboratory assessments including serum creatinine, liver function tests (ALT, AST), and complete blood counts.[18]
-
Audiological and ophthalmological examinations at baseline and end of study.[17]
Signaling Pathways in Iron Metabolism
Iron homeostasis is a tightly regulated process. Key proteins like transferrin, ferritin, and ferroportin, along with the regulatory hormone hepcidin, play crucial roles. Iron overload disrupts these pathways, leading to the generation of reactive oxygen species (ROS) and cellular damage. Iron chelators intervene by binding free iron, thereby mitigating these toxic effects.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound, a new orally active iron chelator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deferoxamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Lactation, Pregnanacy | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. Deferoxamine - Wikipedia [en.wikipedia.org]
- 7. Desferal (Deferoxamine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is Deferasirox used for? [synapse.patsnap.com]
- 10. Preclinical and clinical development of deferitrin, a novel, orally available iron chelator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. jptcp.com [jptcp.com]
- 14. Comparison between desferrioxamine and combined therapy with desferrioxamine and deferiprone in iron overloaded thalassaemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A 1-year randomized controlled trial of deferasirox vs deferoxamine for myocardial iron removal in β-thalassemia major (CORDELIA) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A randomised comparison of deferasirox versus deferoxamine for the treatment of transfusional iron overload in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Deferasirox: Package Insert / Prescribing Information / MOA [drugs.com]
- 19. Deferasirox - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 20. Comparison of Deferasirox and Desferoxamine in Patients of β-Thalassemia Major With Iron Overload [meddatax.com]
Deferitazole's Impact on Serum Ferritin: A Comparative Analysis for Researchers
For scientists and professionals in drug development, understanding the efficacy of novel iron chelators is paramount. This guide provides a comparative analysis of Deferitazole (also known as FBS0701 and SPD602) and its effect on serum ferritin levels, benchmarked against established iron chelating agents: Deferasirox, Deferiprone, and Deferoxamine. This objective overview is supported by available experimental data and detailed methodologies to aid in research and development decisions.
Quantitative Comparison of Iron Chelator Efficacy
The following table summarizes the effects of this compound and other iron chelators on markers of iron overload. While direct comparative studies including this compound are limited, data from individual clinical trials provide insights into its potential efficacy.
| Iron Chelator | Dosage | Treatment Duration | Key Efficacy Endpoint | Study Population | Citation |
| This compound (FBS0701) | 14.5 mg/kg/day | 24 weeks | Mean Change in Liver Iron Concentration (LIC): +3.1 mg/g (dry weight) | Adults with transfusional iron overload | [1] |
| 29 mg/kg/day | 24 weeks | Mean Change in Liver Iron Concentration (LIC): -0.3 mg/g (dry weight) | Adults with transfusional iron overload | [1] | |
| Deferasirox | 5 mg/kg/day | 48 weeks | Median Decrease in Serum Ferritin: 63.5% | Patients with HFE-related hereditary hemochromatosis | |
| 10 mg/kg/day | 48 weeks | Median Decrease in Serum Ferritin: 74.8% | Patients with HFE-related hereditary hemochromatosis | ||
| 15 mg/kg/day | 48 weeks | Median Decrease in Serum Ferritin: 74.1% | Patients with HFE-related hereditary hemochromatosis | ||
| 20 mg/kg/day | 24 weeks | Geometric Mean Change in Serum Ferritin: -153 ng/mL (Dispersible Tablet) | Transfusion-dependent thalassemia or lower-risk myelodysplastic syndromes | [2] | |
| 14 mg/kg/day | 24 weeks | Geometric Mean Change in Serum Ferritin: -431 ng/mL (Film-Coated Tablet) | Transfusion-dependent thalassemia or lower-risk myelodysplastic syndromes | [2] | |
| Deferiprone | 75-99 mg/kg/day | Up to 3 years | Mean Decrease in Serum Ferritin: 1016 µg/L (at year 3) | Patients with sickle cell disease or other anemias | [3] |
| Deferoxamine | 40 mg/kg/day, 5 days/week | 48 weeks | Change in Liver Iron Concentration (LIC): from 7.9 to 5.9 mg Fe/g dw | Adults with transfusional hemosiderosis | [4] |
| Combination Therapy (Deferiprone + Deferoxamine) | DFP: 75 mg/kg/day, DFO: 40 mg/kg/day, 5 days/week | Not Specified | More effective in reducing total body iron load than monotherapy | Not Specified | [5] |
Note: Direct comparison of serum ferritin reduction across different studies should be done with caution due to variations in study populations, baseline iron overload, and methodologies. Liver Iron Concentration (LIC) is another key indicator of total body iron stores.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols for key clinical trials investigating this compound and other iron chelators.
This compound (FBS0701) Phase 2 Study (NCT01186419)
-
Objective: To assess the safety, tolerability, and pharmacodynamics of FBS0701 in adults with transfusional iron overload.[1]
-
Study Design: A 24-week, multicenter, randomized, open-label study.[1]
-
Participants: 51 patients with transfusional iron overload were stratified by transfusional iron intake and randomized to two dose groups.[1]
-
Intervention: Patients received either 14.5 mg/kg/day or 29 mg/kg/day of FBS0701 orally once daily.[1]
-
Primary Outcome Measures: Safety and tolerability were the primary objectives.[1]
-
Secondary Outcome Measures: Pharmacodynamic assessments included the change in Liver Iron Concentration (LIC) measured by R2 MRI (FerriScan).[1]
-
Key Assessments: Safety monitoring included recording of adverse events, clinical laboratory tests (including serum creatinine and transaminases). Efficacy was primarily assessed by the change in LIC from baseline to week 24.[1]
Deferasirox in Hereditary Hemochromatosis Study
-
Objective: To assess the safety and efficacy of Deferasirox in reducing iron burden in patients with HFE-related hereditary hemochromatosis.
-
Study Design: A phase 1/2, dose-escalation trial consisting of a 24-week core phase and a 24-week extension phase.
-
Participants: Patients with HFE-related hereditary hemochromatosis requiring de-ironing based on elevated serum ferritin levels.
-
Intervention: Patients received starting doses of 5, 10, or 15 mg/kg/day of Deferasirox. Dose escalation was guided by safety and efficacy data.
-
Primary Outcome Measures: Safety of Deferasirox therapy.
-
Secondary Outcome Measures: The effect of Deferasirox therapy on serum ferritin levels.
-
Key Assessments: Safety was assessed through monitoring of adverse events and regular laboratory tests. Serum ferritin levels were measured at baseline and throughout the study to evaluate efficacy.
Deferiprone in Sickle Cell Disease and Other Anemias (FIRST and FIRST-EXT Studies)
-
Objective: To evaluate the long-term safety, tolerability, and efficacy of Deferiprone for up to 3 years in treating iron overload in people with sickle cell disease or other anemias.[3]
-
Study Design: An open-label extension study (FIRST-EXT) following a 12-month randomized, non-inferiority study (FIRST) comparing Deferiprone to Deferoxamine.[3]
-
Participants: Patients with sickle cell disease or other anemias with transfusional iron overload.[3]
-
Intervention: Permitted doses of Deferiprone ranged from 75 to 99 mg/kg per day.[3]
-
Primary Outcome Measures: Safety.[3]
-
Secondary Outcome Measures: Change in liver iron concentration (LIC), cardiac T2*, and serum ferritin.[3]
-
Key Assessments: Safety was monitored throughout the study. Efficacy was assessed by measuring changes in LIC, cardiac T2*, and serum ferritin levels from baseline at yearly intervals.[3]
Visualizing the Mechanism and Workflow
To illustrate the processes involved in managing iron overload and the mechanism of action of iron chelators, the following diagrams are provided.
Caption: Overview of transfusional iron overload and the mechanism of iron chelation therapy.
Caption: A generalized workflow for a clinical trial evaluating an iron chelating agent.
References
- 1. A phase 2 study of the safety, tolerability, and pharmacodynamics of FBS0701, a novel oral iron chelator, in transfusional iron overload - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Predicting serum ferritin levels in patients with iron overload treated with the film‐coated tablet of deferasirox during the ECLIPSE study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Randomized phase II trial of deferasirox (Exjade, ICL670), a once-daily, orally-administered iron chelator, in comparison to deferoxamine in thalassemia patients with transfusional iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review on Iron Chelators in Treatment of Iron Overload Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Oral Iron Chelators for Transfusion-Dependent Iron Overload
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the principal oral iron chelators—deferasirox and deferiprone—used in the management of transfusional iron overload. The parenteral agent, deferoxamine, is included as a foundational benchmark for comparison. The information is intended to support research and development efforts by presenting objective performance data, detailed experimental methodologies, and insights into the mechanisms of action.
Introduction to Iron Chelation Therapy
Repeated blood transfusions, a life-sustaining treatment for conditions like β-thalassemia and sickle cell disease, inevitably lead to chronic iron overload.[1] Since the human body has no active mechanism to excrete excess iron, iron accumulates in vital organs such as the heart, liver, and endocrine glands, leading to significant morbidity and mortality.[2] Iron chelation therapy is the primary medical intervention to remove this excess iron by forming a stable, excretable complex, thereby mitigating organ damage.[3][4] The development of orally active chelators has significantly improved patient compliance and quality of life compared to the historically standard parenteral deferoxamine infusions.[5]
Profiles of Key Iron Chelators
Three iron chelators are approved for clinical use: deferoxamine (DFO), deferiprone (DFP), and deferasirox (DFX).[6] While DFO is administered parenterally, DFP and DFX are orally bioavailable, representing a major therapeutic advance.[5]
-
Deferoxamine (DFO): The "gold standard" for decades, DFO is a hexadentate chelator with a high affinity for ferric iron.[7][8] However, its poor oral absorption necessitates slow, prolonged subcutaneous or intravenous infusions, leading to low patient compliance.[5][9]
-
Deferiprone (DFP): The first orally active iron chelator, DFP is a bidentate chelator that is rapidly absorbed.[5] Due to its shorter half-life, it requires dosing three times daily.[3][9]
-
Deferasirox (DFX): A tridentate oral chelator, DFX offers the convenience of once-daily dosing.[3][5][9] It has been shown to be effective in reducing liver iron concentration and serum ferritin levels.
Mechanism of Action
While all three chelators bind free and loosely-bound iron, their specific mechanisms and sites of action differ, providing a rationale for their distinct efficacy profiles and for combination therapy.
-
Deferoxamine (DFO) primarily chelates non-transferrin bound iron (NTBI) in the plasma and iron from ferritin, forming a stable ferrioxamine complex that is excreted via the kidneys.[2][8]
-
Deferiprone (DFP) and Deferasirox (DFX) are smaller, more lipophilic molecules that can penetrate cell membranes to chelate iron from the cytosolic labile iron pool.[2][7]
-
Deferasirox (DFX) has an additional reported mechanism of increasing the production of hepcidin, a key iron-regulatory hormone. This leads to the degradation of ferroportin, the main iron export protein on cells, which may contribute to its iron-lowering effect.[2]
Comparative Efficacy
The efficacy of iron chelators is primarily assessed by their ability to reduce total body iron stores, which is monitored through changes in serum ferritin (SF), liver iron concentration (LIC), and myocardial iron.
Table 1: Efficacy in Reducing Serum Ferritin (SF)
| Study / Chelator | Patient Population | Dosage | Duration | Baseline SF (ng/mL) | End SF (ng/mL) | % Change |
| Gomber et al. | ||||||
| Deferiprone | Children w/ Thalassemia | 75 mg/kg/day | 12 months | 3140.5 | 2910.0 | -7.3% |
| Deferasirox | Children w/ Thalassemia | 30 mg/kg/day | 12 months | 3859.2 | 3417.4 | -11.4% |
| DFP + DFX Combo | Children w/ Thalassemia | Same as monotherapy | 12 months | 3696.5 | 2572.1 | -30.4% |
| Study from[9] | ||||||
| Deferiprone | Children w/ Thalassemia | 75 mg/kg/day | 12 months | ~3200 | ~3023 (at 6 mo) | N/A |
| Deferasirox | Children w/ Thalassemia | 30 mg/kg/day | 12 months | ~3000 | ~2755 (at 6 mo) | N/A |
| Study from | ||||||
| Deferoxamine | β-Thalassemia Major | N/A | 12 months | 3137.8 | 3180.0 | +1.3% |
| Deferasirox | β-Thalassemia Major | N/A | 12 months | 2821.8 | 2043.1 | -27.6% |
Note: Data are compiled from different studies and are not from a head-to-head trial unless specified within the same study block. Results can vary significantly based on patient baseline iron load, transfusion frequency, and adherence.
Table 2: Efficacy in Reducing Liver and Cardiac Iron
| Study / Chelator | Endpoint | Baseline Value | End Value | P-value |
| Xia et al. (Meta-Analysis) | ||||
| DFP vs DFO | LIC Change | N/A | N/A | P=0.37 (No sig. diff.) |
| DFP vs DFO | Myocardial Iron (MIC) | N/A | Favored DFP | P=0.01 |
| DFX vs DFO | SF Change | N/A | Favored DFX | P=0.003 |
| Pepe et al. | ||||
| Deferiprone | Global Heart T2* (ms) | N/A | 34 ± 11 | P=0.0001 (vs DFX & DFO) |
| Deferasirox | Global Heart T2* (ms) | N/A | 21 ± 12 | |
| Deferoxamine | Global Heart T2* (ms) | N/A | 27 ± 11 | |
| Deferoxamine | Liver T2* (ms) | N/A | Lower Iron (vs DFP & DFX) | P=0.004 |
Higher T2 values indicate lower iron concentration.*
Collectively, these data suggest that deferasirox may be more effective than deferoxamine in reducing serum ferritin and liver iron. Deferiprone has shown particular efficacy in removing cardiac iron, which is a major cause of mortality. Combination therapy with both oral agents, DFP and DFX, appears to be a highly effective strategy for reducing overall iron burden.[6][9]
Pharmacokinetic and Safety Profiles
The pharmacokinetic properties of these drugs dictate their dosing schedules and influence their efficacy and safety.
Table 3: Comparative Pharmacokinetics
| Parameter | Deferasirox (DFX) | Deferiprone (DFP) | Deferoxamine (DFO) |
| Administration | Oral, once daily[3] | Oral, three times daily[3] | Subcutaneous/IV infusion[3] |
| Absorption | Tmax: 1.5-4 hours | Rapid, Tmax ~1 hour | Poor oral absorption[3][8] |
| Elimination Half-life | 8-16 hours | ~3 hours | ~20-30 minutes (drug) |
| Metabolism | Primarily glucuronidation | Glucuronidation | Plasma enzymes[8] |
| Primary Excretion | Feces (via bile) | Urine | Urine[8] |
Table 4: Common Adverse Events
| Adverse Event | Deferasirox (DFX) | Deferiprone (DFP) | Deferoxamine (DFO) |
| Gastrointestinal | Common (nausea, vomiting, diarrhea, abdominal pain)[2][6] | Common (nausea, vomiting)[5] | Less common |
| Renal | Increased serum creatinine, renal issues[2][6] | Uncommon | Uncommon |
| Hepatic | Elevated liver transaminases[6] | Can occur | Uncommon |
| Hematological | Rare | Neutropenia, Agranulocytosis (requires monitoring)[5][9] | Rare |
| Musculoskeletal | Arthralgia (joint pain)[6] | Arthropathy (joint disease)[6][9] | Rare |
| Other | Skin rash, auditory/ocular toxicity (rare) | --- | Auditory/ocular toxicity, growth retardation[2] |
Note: This table lists common or notable adverse events. The safety profile of each drug is extensive; refer to prescribing information for a complete list.
Detailed Experimental Protocols
Accurate assessment of iron overload is critical for managing chelation therapy. The following are summarized protocols for key efficacy endpoints.
A. Serum Ferritin (SF) Quantification
Serum ferritin is the most common indirect marker of total body iron stores.
-
Principle: Quantification is typically performed using a two-site sandwich immunoassay. Ferritin in the patient's serum binds to a biotinylated monoclonal anti-ferritin antibody and a monoclonal anti-ferritin antibody labeled with a ruthenium complex, forming a sandwich complex. This complex is captured on streptavidin-coated microparticles. Application of a voltage induces a chemiluminescent reaction from the ruthenium label, and the emitted light is measured by a photomultiplier. The light intensity is directly proportional to the ferritin concentration.
-
Methodology:
-
Sample Collection: A fasting blood sample is preferred but not required. Serum is collected in standard red-top tubes.
-
Sample Preparation: Samples are brought to room temperature (20-25°C). If precipitates are present, the sample is centrifuged.
-
Analysis: An automated electrochemiluminescence immunoassay analyzer (e.g., Roche Cobas) is used. Calibrators, controls, and patient samples are loaded.
-
Calibration: A calibration curve is generated using standards of known ferritin concentrations.
-
Quantification: The analyzer automatically calculates the ferritin concentration in patient samples (in ng/mL) by interpolating their signals on the calibration curve.
-
B. Liver Iron Concentration (LIC) by MRI
Magnetic Resonance Imaging (MRI) is the gold standard for non-invasively quantifying liver iron.
-
Principle: Iron is a paramagnetic substance that, when deposited in tissue, shortens the transverse relaxation times (T2 and T2). The rate of signal decay, R2 (1/T2) or R2 (1/T2), increases in direct proportion to the tissue iron concentration. By measuring the signal intensity of the liver at multiple echo times (TEs), a decay curve can be generated, and the T2 (or R2*) value can be calculated. This value is then converted to an LIC value (mg Fe/g dry weight) using a validated calibration curve.
-
Methodology:
-
Patient Preparation: No specific preparation is typically needed. The patient is positioned in the MRI scanner.
-
Image Acquisition: A multi-echo gradient-echo (MEGE) sequence is performed on a 1.5T or 3T MRI scanner during a single breath-hold. Images of the liver are acquired at several different echo times.
-
Image Post-processing: A region of interest (ROI) is drawn on the liver parenchyma in the resulting images, avoiding large blood vessels.
-
T2 Calculation:* Specialized software fits the signal intensity decay from the ROI across the different echo times to an exponential decay model to calculate the mean T2* value.
-
LIC Conversion: The calculated T2* value is converted to an R2* value (R2* = 1000/T2). The R2 value is then used in a validated calibration equation to determine the LIC in mg/g (dry weight).
-
C. 24-Hour Urinary Iron Excretion (UIE)
UIE measurement is crucial for assessing the iron excretion efficacy of certain chelators, particularly deferoxamine and deferiprone.
-
Principle: The total amount of iron excreted in the urine over a 24-hour period is measured. This requires a complete and accurately timed urine collection. The iron concentration in the collected urine is then determined using atomic absorption spectrometry.[9]
-
Methodology:
-
Patient Instruction: The patient is instructed to begin the collection at a specific time (e.g., 9 am). The first-morning void at the start time is discarded.
-
Collection: All subsequent urine for the next 24 hours is collected in a special container provided by the laboratory, which may contain a preservative. The container must be kept refrigerated or on ice throughout the collection period.[1]
-
Final Sample: The collection ends with the first-morning void at the same time the following day (e.g., 9 am), which is included in the collection.
-
Laboratory Analysis: The total volume of the 24-hour collection is measured. An aliquot of the mixed urine is taken for analysis.
-
Quantification: The iron concentration in the urine aliquot is determined by graphite furnace atomic absorption spectrometry (GFAAS). The instrument is calibrated with iron standards. The sample is diluted and injected into the spectrometer, where it is atomized, and the absorption of light by iron atoms is measured.[2][9]
-
Calculation: The total 24-hour iron excretion is calculated by multiplying the iron concentration (µmol/L or mg/L) by the total urine volume (L).
-
Conclusion
The selection of an iron chelation strategy is a complex decision guided by the patient's specific clinical scenario, including the severity and location of iron deposition, comorbidities, and lifestyle. Deferasirox offers the convenience of once-daily oral administration and is effective in reducing liver iron and serum ferritin.[3] Deferiprone is also an effective oral agent, with notable data supporting its superior ability to remove cardiac iron. Combination therapy using two oral agents is an emerging and highly efficacious approach to rapidly reduce severe iron overload.[6] Deferoxamine remains a crucial therapy, especially in intensive chelation regimens. Future research and drug development will likely focus on optimizing combination therapies, developing chelators with higher efficacy and improved safety profiles, and personalizing treatment based on genetic and clinical biomarkers.
References
- 1. rexhealth.com [rexhealth.com]
- 2. A method for determination of serum iron, total iron binding capacity and iron in urine by atomic absorption spectrophotometry with manganese as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. concordhospital.org [concordhospital.org]
- 4. mayocliniclabs.com [mayocliniclabs.com]
- 5. Direct determination of iron in urine and serum using graphite furnace atomic absorption spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nemi.gov [nemi.gov]
- 7. 24-Hour Urine Collection and Analysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 24-Hour Urine Collection | Johns Hopkins Medicine [hopkinsmedicine.org]
Safety Operating Guide
Navigating the Safe Handling of Deferitazole: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Deferitazole, including detailed operational and disposal plans.
This compound, an investigational oral iron chelator, requires careful handling due to its potential pharmacological activity. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines best practices for personal protective equipment (PPE), handling, and disposal based on guidelines for similar research compounds.
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough risk assessment should be conducted before handling this compound to determine the appropriate level of personal protection. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Wear two pairs of powder-free nitrile gloves that are compliant with ASTM D6978 (or equivalent) standards. Change gloves immediately if contaminated, punctured, or torn. |
| Eye Protection | Safety Goggles or Glasses | Use chemical splash goggles or safety glasses with side shields to protect against splashes and airborne particles. |
| Body Protection | Laboratory Coat | A fully buttoned, long-sleeved laboratory coat should be worn to protect skin and personal clothing. |
| Respiratory Protection | N95 Respirator or Higher | If there is a risk of generating aerosols or dust, a NIOSH-approved N95 respirator or higher level of respiratory protection is recommended. |
Operational Plan: From Receipt to Disposal
A clear and concise operational plan is critical for minimizing exposure and ensuring safety.
Receiving and Storage
Upon receipt, visually inspect the package for any signs of damage or leakage. This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed. For long-term storage, consult the manufacturer's recommendations, which typically advise storage at -20°C.
Handling and Preparation
All handling of this compound powder should be performed in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize the risk of inhalation and contamination. When preparing solutions, add the solvent to the powder slowly to avoid splashing.
Spill Management
In the event of a spill, evacuate the area and prevent others from entering. Wear the appropriate PPE, including respiratory protection. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal. For larger spills, contact your institution's environmental health and safety department.
Disposal Plan: Responsible Waste Management
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, should be treated as hazardous chemical waste.
-
Solid Waste: Place all contaminated solid waste (e.g., gloves, wipes, vials) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and labeled hazardous waste container. Do not pour this compound waste down the drain.
-
Disposal: All this compound waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.
Experimental Workflow for Safe Handling
The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
By adhering to these guidelines, researchers can create a secure environment for handling this compound, fostering a culture of safety and responsibility in the pursuit of scientific advancement.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
